molecular formula C11H17Cl2NO B000605 Clorprenaline hydrochloride CAS No. 6933-90-0

Clorprenaline hydrochloride

货号: B000605
CAS 编号: 6933-90-0
分子量: 250.16 g/mol
InChI 键: CPCPUCRSKRHVAH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clorprenaline hydrochloride is a selective β2-adrenergic receptor agonist (β2-AR) widely recognized for its role in bronchial expansion research. Its primary mechanism of action involves the potent and selective activation of the β2-adrenergic receptors, leading to the relaxation of bronchial smooth muscle. This mechanism underpins its principal research value in investigating pathways and therapeutic strategies for respiratory conditions such as bronchial asthma and chronic bronchitis. Beyond its fundamental pharmacological applications, this compound is also a critical compound in analytical and food safety research. Due to concerns that β2-agonists like clorprenaline may be misused to promote lean muscle mass in livestock, sensitive methods for detecting their residues in meat products are essential. The compound serves as a key standard in developing advanced potentiometric sensors and chromatographic techniques to monitor food safety and ensure regulatory compliance in the agricultural industry. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO.ClH/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12;/h3-6,8,11,13-14H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCPUCRSKRHVAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC=CC=C1Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3811-25-4 (Parent)
Record name Clorprenaline hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006933900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5046699
Record name Clorprenaline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6933-90-0
Record name Benzenemethanol, 2-chloro-α-[[(1-methylethyl)amino]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6933-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clorprenaline hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006933900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name clorprenaline hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334693
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clorprenaline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-α-[(isopropylamino)methyl]benzyl alcohol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.326
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLORPRENALINE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H34A8V28IT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Clorprenaline Hydrochloride for Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clorprenaline hydrochloride, a β2-adrenergic receptor agonist, has been utilized for its bronchodilator effects.[1][2] The successful formulation of a drug product containing this compound is contingent on a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound relevant to formulation development. Due to a notable scarcity of publicly available quantitative data for this specific compound, this guide also details the standard experimental protocols necessary for the determination of these critical parameters.[3] This document is intended to be a foundational resource, enabling researchers and formulation scientists to undertake a systematic evaluation of this compound for the development of stable, safe, and efficacious pharmaceutical dosage forms.

Chemical Identity

This compound is the hydrochloride salt of Clorprenaline.[4] It is a sympathomimetic amine that has been primarily used in some regions for the management of respiratory conditions such as asthma.[5]

PropertyValueReference
Chemical Name 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol;hydrochloride[6]
Synonyms Isoprophenamine hydrochloride, Chlorprenaline hydrochloride[2][5]
Molecular Formula C₁₁H₁₇Cl₂NO[2]
Molecular Weight 250.16 g/mol [7]
CAS Number 6933-90-0[8]
Appearance A solid, crystalline powder.[2]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation design, as these properties influence its dissolution, absorption, stability, and overall bioavailability.

Solubility

Solubility is a critical determinant of a drug's dissolution rate and, consequently, its bioavailability. The solubility of this compound has been reported in several common pharmaceutical solvents.

SolventSolubilityNotesReference
Water≥100 mg/mLSaturation unknown[1]
50 mg/mL[9]
DMSO≥8.35 mg/mL[7]
50 mg/mLMoisture-absorbing DMSO may reduce solubility[9]
Ethanol50 mg/mL[9]
PBS (pH 7.2)10 mg/mL[2]

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Excess solid drug + Solvent equilibrate Agitate at constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-72h) prep->equilibrate Step 1 separate Centrifuge or filter to remove undissolved solid equilibrate->separate Step 2 analyze Quantify drug concentration in the supernatant/filtrate (e.g., by HPLC-UV) separate->analyze Step 3

Workflow for the shake-flask solubility determination method.
Dissociation Constant (pKa)

Potentiometric titration is a common and reliable method for determining the pKa of ionizable compounds.

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis setup Dissolve drug in water/co-solvent Calibrate pH meter titrate Titrate with a standard acid (for a base) Record pH after each addition setup->titrate Step 1 plot Plot pH vs. volume of titrant titrate->plot Step 2 determine_pka Determine the pH at the half-equivalence point pH = pKa plot->determine_pka Step 3

Workflow for pKa determination by potentiometric titration.
Melting Point

The melting point is an indicator of purity and can influence the physical stability of the solid form of a drug. A sharp melting range is characteristic of a pure crystalline substance. A specific melting point for this compound (CAS 6933-90-0) is not consistently reported in the readily available literature.

The capillary method is a standard pharmacopeial technique for determining the melting range of a solid material.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_observation Observation prep Pack dry, powdered sample into a capillary tube measure Place in melting point apparatus Heat at a controlled rate (e.g., 1°C/min) prep->measure Step 1 observe Record the temperature range from the first appearance of liquid to complete melting measure->observe Step 2

Workflow for melting point determination by the capillary method.
Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a drug can exhibit different physicochemical properties, including solubility, melting point, and stability, which can impact bioavailability and manufacturability. There are no specific studies on the polymorphism of this compound found in the searched literature. Given that many pharmaceutical compounds exhibit polymorphism, a thorough investigation is warranted during formulation development.[11]

A combination of techniques is typically employed to screen for and characterize different polymorphic forms of a drug substance.

G cluster_screening Screening cluster_characterization Characterization screen Crystallize from various solvents and under different conditions (e.g., temperature, evaporation rate) xrd Powder X-ray Diffraction (PXRD) (Identifies crystal structure) screen->xrd dsc Differential Scanning Calorimetry (DSC) (Identifies thermal transitions) screen->dsc microscopy Microscopy (e.g., SEM, Hot-Stage) (Visualizes crystal habit and transitions) screen->microscopy

Workflow for polymorph screening and characterization.
Stability

Stability testing is essential to ensure that the drug product maintains its quality, safety, and efficacy throughout its shelf life. One supplier notes that this compound is stable for at least four years when stored at -20°C.[2] A safety data sheet indicates that it is stable under recommended storage conditions, though specifics are not provided.[12] Comprehensive stability studies under various stress conditions are necessary for formulation development.

Forced degradation studies are conducted to identify potential degradation products and pathways, which helps in the development of stability-indicating analytical methods.

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis (e.g., HCl) hplc Develop and validate a stability-indicating HPLC method base Base Hydrolysis (e.g., NaOH) oxidation Oxidation (e.g., H₂O₂) thermal Thermal Degradation (e.g., elevated temperature) photo Photodegradation (e.g., UV/Vis light exposure) analyze Analyze stressed samples to quantify parent drug and degradation products hplc->analyze

Workflow for forced degradation studies.

Mechanism of Action and Signaling Pathway

This compound is a β2-adrenergic receptor agonist.[4] Its therapeutic effect, particularly bronchodilation, is mediated through the activation of β2-adrenergic receptors on bronchial smooth muscle cells. This initiates a G-protein-coupled receptor signaling cascade.[3]

G Clorprenaline Clorprenaline HCl Beta2AR β2-Adrenergic Receptor (GPCR) Clorprenaline->Beta2AR Binds Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Signaling pathway of Clorprenaline in bronchial smooth muscle cells.

Conclusion

This technical guide has summarized the available physicochemical data for this compound and outlined the necessary experimental protocols for a comprehensive preformulation investigation. While some basic properties are known, there is a clear need for detailed experimental determination of its pKa, melting point, potential polymorphic forms, and stability profile under various conditions. The provided experimental workflows offer a systematic approach for researchers and formulation scientists to generate the requisite data for the development of a robust and reliable pharmaceutical product containing this compound. The elucidation of these properties is a critical step in mitigating risks during drug development and ensuring the final product meets all quality and performance standards.

References

An In-depth Technical Guide to the Synthesis and Characterization of Clorprenaline Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Clorprenaline hydrochloride, a β2-adrenergic receptor agonist. Detailed methodologies for its synthesis, purification, and characterization using various analytical techniques are presented. This document also explores the synthesis of potential analogs and outlines the key signaling pathways associated with Clorprenaline's mechanism of action. All quantitative data is summarized in structured tables, and key experimental workflows and pathways are visualized using diagrams generated with Graphviz (DOT language) to facilitate understanding for researchers and professionals in drug development.

Introduction

Clorprenaline, chemically known as 1-(2-chlorophenyl)-2-(isopropylamino)ethanol, is a sympathomimetic amine that functions as a selective β2-adrenergic receptor agonist.[1] Its hydrochloride salt is utilized for its bronchodilatory effects in the treatment of respiratory conditions such as asthma and bronchitis.[2][3] The therapeutic action of Clorprenaline is achieved through the activation of a well-defined signaling cascade within bronchial smooth muscle cells, leading to muscle relaxation and bronchodilation.[1][4] This guide details the synthetic pathways, experimental protocols for characterization, and the underlying mechanism of action of this compound and its potential analogs.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 2'-chloroacetophenone. The general synthetic scheme involves bromination of the starting material, followed by amination with isopropylamine (B41738), and subsequent reduction of the keto group to a hydroxyl group.

Synthetic Pathway

Synthesis_Pathway A 2'-Chloroacetophenone B 2-Bromo-2'-chloroacetophenone A->B Bromination (e.g., CuBr2 or Br2) C 1-(2-Chlorophenyl)-2- (isopropylamino)ethanone B->C Amination (Isopropylamine) D Clorprenaline (free base) C->D Reduction (e.g., NaBH4) E This compound D->E Salt Formation (HCl)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-2'-chloroacetophenone [1][5]

  • Materials: 2'-Chloroacetophenone, Copper(II) bromide or liquid bromine, appropriate solvent (e.g., water or organic solvent).

  • Procedure: 2'-Chloroacetophenone is reacted with a brominating agent. If using copper(II) bromide, the reaction is typically carried out in a suitable solvent with heating.[1] Alternatively, direct bromination with liquid bromine in water can be performed.[5] The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the product is extracted with an organic solvent (e.g., dichloromethane), washed, dried, and the solvent is evaporated to yield 2-bromo-2'-chloroacetophenone.[5] Purification can be achieved by column chromatography.[5]

Step 2: Synthesis of 1-(2-Chlorophenyl)-2-(isopropylamino)ethanone [1]

  • Materials: 2-Bromo-2'-chloroacetophenone, Isopropylamine, suitable solvent (e.g., ethanol).

  • Procedure: 2-Bromo-2'-chloroacetophenone is dissolved in a suitable solvent and reacted with an excess of isopropylamine. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the solvent is removed under reduced pressure, and the residue is worked up to isolate the desired product.

Step 3: Synthesis of Clorprenaline (free base) [1]

  • Materials: 1-(2-Chlorophenyl)-2-(isopropylamino)ethanone, Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727).

  • Procedure: The ketone intermediate is dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise while maintaining the temperature. The reaction is stirred until the reduction is complete (monitored by TLC). The excess borohydride is quenched, and the solvent is removed. The product is then extracted and purified.

Step 4: Synthesis of this compound [6]

  • Materials: Clorprenaline (free base), Hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol (B145695) or ether).

  • Procedure: The purified Clorprenaline free base is dissolved in a suitable anhydrous solvent like ethanol. A solution of hydrochloric acid in the same or another anhydrous solvent is then added dropwise with stirring. The hydrochloride salt precipitates out of the solution. The precipitate is collected by filtration, washed with a non-polar solvent (e.g., ether), and dried under vacuum to yield this compound.[6] The monohydrate form can be obtained by crystallization from an ethanol-water mixture, yielding a product with a melting point of approximately 163-164°C.[6]

Synthesis of Clorprenaline Analogs

The synthesis of Clorprenaline analogs can be achieved by modifying the starting materials or the amine reactant.

  • Analogs with substitutions on the phenyl ring: Starting with appropriately substituted chloroacetophenones allows for the introduction of different functional groups on the aromatic ring.

  • Analogs with different N-alkyl groups: By replacing isopropylamine with other primary or secondary amines in the amination step, a variety of N-substituted analogs can be synthesized.

The general synthetic route would remain similar to that of Clorprenaline, with adjustments in reaction conditions and purification methods as needed based on the specific properties of the analogs.

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of the synthesized this compound.

Physicochemical and Spectroscopic Data
PropertyData
Molecular Formula C₁₁H₁₆ClNO · HCl
Molecular Weight 250.16 g/mol [7]
Appearance Crystalline solid[8]
Melting Point ~163-164°C (monohydrate)[6]
¹H NMR (Expected) Aromatic protons (multiplet, ~7.2-7.6 ppm), CH-OH proton (multiplet), CH-N proton (multiplet), CH₂-N protons (multiplet), CH(CH₃)₂ proton (multiplet), CH(CH ₃)₂ protons (doublet).
¹³C NMR (Expected) Aromatic carbons (~120-140 ppm), C-Cl carbon, C-OH carbon, C-N carbon, CH(CH₃)₂ carbon, CH(C H₃)₂ carbons.
FTIR (Expected) O-H stretch (~3300-3400 cm⁻¹), N-H stretch, C-H stretches (aromatic and aliphatic), C=C stretch (aromatic), C-O stretch, C-N stretch, C-Cl stretch.
Mass Spectrometry (GC-MS) Top m/z peaks at 72, 30, and 43.[9]
Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. The chemical shifts, coupling constants, and integration values are analyzed to confirm the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Protocol: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film on a salt plate. The FTIR spectrum is recorded, and the characteristic absorption bands are identified to confirm the presence of key functional groups.

Mass Spectrometry (MS)

  • Protocol: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The mass spectrum is obtained, showing the molecular ion peak and fragmentation pattern, which helps in confirming the molecular weight and structure.

High-Performance Liquid Chromatography (HPLC)

  • Protocol: The purity of the synthesized compound is assessed by HPLC. A solution of the sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV). The retention time and peak area are used to determine the purity of the compound.

Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis Synthesized_Product Synthesized Clorprenaline HCl NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR FTIR FTIR Spectroscopy Synthesized_Product->FTIR MS Mass Spectrometry (LC-MS or GC-MS) Synthesized_Product->MS HPLC HPLC Synthesized_Product->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment

Caption: Workflow for the characterization of Clorprenaline HCl.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by acting as a β2-adrenergic receptor agonist.[1][4] The binding of Clorprenaline to these G-protein coupled receptors on bronchial smooth muscle cells initiates a signaling cascade that results in muscle relaxation and bronchodilation.[1][4]

Signaling Pathway of Clorprenaline

Signaling_Pathway Clorprenaline Clorprenaline Receptor β2-Adrenergic Receptor (GPCR) Clorprenaline->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Muscle_Relaxation Bronchial Smooth Muscle Relaxation PKA->Muscle_Relaxation Leads to

Caption: Signaling pathway of Clorprenaline.

The key steps in the signaling pathway are:

  • Receptor Binding: Clorprenaline binds to the β2-adrenergic receptors on the surface of bronchial smooth muscle cells.[1]

  • G-Protein Activation: This binding activates the associated Gs protein.[1]

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.[1]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][4]

  • Protein Kinase A Activation: The increased intracellular levels of cAMP activate Protein Kinase A (PKA).[1]

  • Muscle Relaxation: PKA phosphorylates various intracellular proteins, which ultimately leads to a decrease in intracellular calcium levels and relaxation of the bronchial smooth muscle, resulting in bronchodilation.[1]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound and its potential analogs. The outlined synthetic route, starting from 2'-chloroacetophenone, offers a viable pathway for its preparation. The characterization protocols described, employing a range of spectroscopic and chromatographic techniques, are essential for ensuring the identity and purity of the synthesized compound. A thorough understanding of its synthesis, characterization, and mechanism of action is crucial for researchers and professionals in the field of drug discovery and development, facilitating further studies on its therapeutic potential and the development of novel analogs with improved pharmacological profiles.

References

Early Pharmacological Studies on the Bronchodilator Effects of Clorprenaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clorprenaline, also known as isoprophenamine, is a sympathomimetic amine belonging to the class of β2-adrenergic receptor agonists.[1][2] Early pharmacological research identified its potential as a bronchodilator for the management of respiratory conditions characterized by airway obstruction, such as asthma and chronic obstructive pulmonary disease (COPD).[2][3] This technical guide provides a comprehensive overview of the early pharmacological studies on Clorprenaline, focusing on its mechanism of action, experimental evaluation, and the available (though limited) quantitative data. This document is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Clorprenaline exerts its bronchodilator effect through its action as a selective β2-adrenergic receptor agonist.[3][4][5] The binding of Clorprenaline to β2-adrenergic receptors, which are G-protein coupled receptors located on the surface of bronchial smooth muscle cells, initiates a well-defined signaling cascade.[3] This activation stimulates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, ultimately resulting in bronchodilation.[3] Some evidence also suggests that Clorprenaline may inhibit the release of inflammatory mediators like histamine (B1213489) and leukotrienes from mast cells, which would contribute to its therapeutic effects in asthma.[2]

Quantitative Pharmacological Data

Despite its history in pharmaceutical research, detailed quantitative pharmacological and pharmacokinetic data for Clorprenaline are conspicuously sparse in publicly available literature.[3] The following tables summarize the status of key quantitative parameters.

ParameterValueReference
Efficacy (EC50)
Bronchodilation (in vitro)Not Reported[3]
Potency (pD2)
Guinea Pig TracheaNot Reported
Receptor Binding Affinity
Ki (β2-adrenoceptor)Not Reported[3]
Kd (β2-adrenoceptor)Not Reported
IC50 (β2-adrenoceptor)Not Reported[3]
ParameterValueReference
Pharmacokinetic Profile
CmaxNot Reported[3]
TmaxNot Reported[3]
Half-lifeNot Reported[3]

Experimental Protocols

The evaluation of the bronchodilator effects of Clorprenaline in early studies would have followed established pharmacological protocols for assessing β2-adrenergic agonists. These methodologies are designed to characterize the potency, efficacy, and selectivity of a compound.

In Vitro Assessment: Isolated Organ Bath Studies

This ex vivo method provides a functional measure of a compound's ability to relax airway smooth muscle. The guinea pig trachea is a classical model for this purpose.

Protocol:

  • Tissue Preparation: A male Hartley guinea pig is euthanized, and the trachea is carefully dissected and placed in a Krebs-Henseleit physiological salt solution. The trachea is then cut into rings or strips.

  • Mounting: The tracheal preparations are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2 to maintain physiological pH.

  • Tension Application: A resting tension is applied to the tissue, and it is allowed to equilibrate.

  • Contraction Induction: A contractile agent, such as histamine or methacholine, is added to the organ bath to induce a sustained contraction of the tracheal smooth muscle.

  • Drug Administration: Cumulative concentrations of Clorprenaline are added to the bath, and the resulting relaxation of the contracted tissue is measured isometrically.

  • Data Analysis: Concentration-response curves are plotted to determine the potency (EC50 or pD2 value) and maximal relaxation (efficacy) of Clorprenaline.

In Vivo Assessment: Bronchodilator Activity in Animal Models

In vivo studies in animal models, such as guinea pigs or dogs, are essential to evaluate the bronchodilator effects in a whole-organism context.

Protocol:

  • Animal Model: Anesthetized and mechanically ventilated guinea pigs are commonly used.

  • Induction of Bronchoconstriction: A bronchoconstrictor agent, such as acetylcholine (B1216132) or histamine, is administered intravenously to induce an increase in airway resistance.

  • Drug Administration: Clorprenaline is administered, typically intravenously or via aerosol inhalation.

  • Measurement of Bronchodilation: The primary endpoint is the measurement of the inhibition of the bronchoconstrictor response. This is often quantified by measuring changes in pulmonary resistance and dynamic lung compliance.

  • Cardiovascular Safety: Cardiovascular parameters, such as heart rate and blood pressure, are monitored to assess the selectivity of the compound for β2- over β1-adrenergic receptors.

Receptor Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for its specific receptor target.

Protocol:

  • Membrane Preparation: Cell membranes expressing β2-adrenergic receptors are prepared from a suitable source, such as transfected cell lines or tissues rich in these receptors (e.g., lung tissue).

  • Radioligand Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-CGP 12177) that has a high affinity and specificity for the β2-adrenergic receptor.

  • Competitive Binding: Increasing concentrations of unlabeled Clorprenaline are added to compete with the radioligand for binding to the receptors.

  • Separation and Quantification: The bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The data are used to calculate the inhibitory constant (Ki) or the concentration of Clorprenaline that inhibits 50% of the specific binding of the radioligand (IC50), which are measures of the compound's receptor binding affinity.

Visualizations

Signaling Pathway

Clorprenaline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Clorprenaline Clorprenaline B2AR β2-Adrenergic Receptor Clorprenaline->B2AR Binds to G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Signaling pathway of Clorprenaline in bronchial smooth muscle cells.

Experimental Workflows

In_Vitro_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis euthanasia Euthanize Guinea Pig dissection Dissect Trachea euthanasia->dissection preparation Prepare Tracheal Rings/Strips dissection->preparation mounting Mount in Organ Bath preparation->mounting equilibration Equilibrate under Tension mounting->equilibration contraction Induce Contraction (e.g., Histamine) equilibration->contraction drug_addition Add Cumulative Doses of Clorprenaline contraction->drug_addition measurement Measure Isometric Relaxation drug_addition->measurement crc Plot Concentration- Response Curve measurement->crc determination Determine EC50/pD2 crc->determination

Caption: Workflow for in vitro assessment of Clorprenaline's bronchodilator activity.

In_Vivo_Workflow cluster_animal_prep Animal Preparation cluster_procedure Experimental Procedure cluster_data Data Collection & Analysis anesthetize Anesthetize Animal (e.g., Guinea Pig) ventilate Mechanically Ventilate anesthetize->ventilate instrument Surgical Instrumentation for Pressure & Airflow Monitoring ventilate->instrument baseline Record Baseline Pulmonary Mechanics instrument->baseline bronchoconstriction Induce Bronchoconstriction (e.g., IV Acetylcholine) baseline->bronchoconstriction clorprenaline_admin Administer Clorprenaline (IV or Aerosol) bronchoconstriction->clorprenaline_admin measure_response Measure Inhibition of Bronchoconstriction clorprenaline_admin->measure_response pulmonary_params Calculate Pulmonary Resistance & Dynamic Compliance measure_response->pulmonary_params cardio_params Monitor Heart Rate & Blood Pressure measure_response->cardio_params dose_response Generate Dose-Response Relationship pulmonary_params->dose_response cardio_params->dose_response

Caption: Workflow for in vivo assessment of Clorprenaline's bronchodilator activity.

References

Chemical structure and CAS number for Clorprenaline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Clorprenaline hydrochloride, a selective β2-adrenergic receptor agonist. It covers the compound's chemical structure, mechanism of action, and relevant experimental protocols. While detailed quantitative pharmacological data is limited in publicly accessible literature, this document consolidates available information to serve as a foundational resource.

Chemical Identity and Structure

This compound is the hydrochloride salt of Clorprenaline. It is essential to distinguish between the different forms of the compound, as they are associated with distinct CAS numbers.

Chemical Structure:

  • IUPAC Name: 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol;hydrate;hydrochloride[1]

  • Molecular Formula: C₁₁H₁₉Cl₂NO₂ (monohydrate)[1]

  • Molecular Weight: 268.18 g/mol (monohydrate)[1]

CAS Numbers:

  • Clorprenaline (free base): 3811-25-4[2]

  • This compound: 6933-90-0[3][4][5][6]

  • This compound monohydrate: 5588-22-7[1][2]

A variety of synonyms for this compound exist in scientific literature and commercial products, including Isoprophenamine, Broncon, and Clopinerin.[1]

Mechanism of Action: β2-Adrenergic Receptor Agonism

This compound functions as a selective β2-adrenergic receptor agonist, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation.[1] The binding of Clorprenaline to the β2-adrenergic receptor, a G-protein coupled receptor, initiates a well-defined signaling cascade.

This activation stimulates the Gs alpha subunit of the G-protein, which in turn activates adenylyl cyclase.[3] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in a decrease in intracellular calcium levels and the relaxation of airway smooth muscle.

Below is a diagram illustrating the signaling pathway of this compound.

Clorprenaline_Signaling_Pathway Clorprenaline Clorprenaline Hydrochloride Beta2AR β2-Adrenergic Receptor Clorprenaline->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Setup cluster_proc Procedure cluster_analysis Data Analysis Euthanasia Euthanize Guinea Pig ExciseTrachea Excise Trachea Euthanasia->ExciseTrachea CreateChain Create Tracheal Chain ExciseTrachea->CreateChain SuspendChain Suspend in Organ Bath CreateChain->SuspendChain ConnectTransducer Connect to Transducer SuspendChain->ConnectTransducer Equilibrate Equilibrate ConnectTransducer->Equilibrate InduceContraction Induce Contraction (e.g., Histamine) Equilibrate->InduceContraction AddClorprenaline Add Cumulative Doses of Clorprenaline HCl InduceContraction->AddClorprenaline RecordRelaxation Record Relaxation AddClorprenaline->RecordRelaxation PlotCurve Plot Concentration- Response Curve RecordRelaxation->PlotCurve CalculateEC50 Calculate EC50 PlotCurve->CalculateEC50

References

Clorprenaline Hydrochloride: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the chemical properties, mechanism of action, and analytical methodologies related to Clorprenaline hydrochloride.

Chemical Identity and Notations

This compound is a sympathomimetic amine, classified as a β2-adrenergic receptor agonist.[1][2] For unambiguous identification and use in computational chemistry, the following InChI and SMILES notations are provided.

Notation TypeIdentifier
InChI InChI=1S/C11H16ClNO.ClH/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12;/h3-6,8,11,13-14H,7H2,1-2H3;1H[3]
SMILES CC(C)NCC(C1=CC=CC=C1Cl)O.Cl[3]

Mechanism of Action: β2-Adrenergic Receptor Agonism

This compound functions as a selective β2-adrenergic receptor agonist.[1][4] Its primary therapeutic effect, bronchodilation, is achieved through the activation of a well-defined signaling cascade within bronchial smooth muscle cells.[2][5]

Upon binding to β2-adrenergic receptors, which are G-protein coupled receptors, Clorprenaline initiates the activation of adenylyl cyclase.[5] This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][2] PKA, in turn, phosphorylates various intracellular proteins, which ultimately results in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle.[5] This cascade of events leads to the widening of the airways, making breathing easier.[1]

Some evidence also suggests that Clorprenaline may inhibit the release of inflammatory mediators like histamine (B1213489) and leukotrienes from mast cells, which would contribute to its anti-asthmatic effects.[1][2]

Signaling Pathway

Clorprenaline_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Clorprenaline Clorprenaline Receptor β2-Adrenergic Receptor Clorprenaline->Receptor G_Protein Gs Protein Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation leads to

Signaling cascade of Clorprenaline in bronchial smooth muscle cells.

Quantitative Data

A thorough review of publicly available scientific literature reveals a notable scarcity of detailed quantitative data for Clorprenaline.[2] While its bronchodilatory activity is qualitatively established, specific values for key pharmacological and pharmacokinetic parameters are not consistently reported in modern literature.[2] One study provides linear ranges of 8.0-1.6 ×10^3 ng/mL for Clorprenaline in a single chromatographic run, with detection limits of 3.0 ng/mL.[6]

Experimental Protocols

Detailed experimental protocols for the evaluation of Clorprenaline are not extensively reported in recent, readily accessible scientific literature.[2] However, based on its classification as a β2-adrenergic agonist, standard pharmacological assays can be employed.[2]

In Vitro Bronchodilator Activity: Isolated Guinea Pig Tracheal Chain

This ex vivo model is a classic method for assessing the relaxant effects of bronchodilators on airway smooth muscle.[2]

  • Tissue Preparation: A guinea pig is euthanized, and the trachea is excised and placed in a Krebs-Henseleit solution.[2]

  • Experimental Setup: The tracheal chain is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2. One end of the chain is attached to a fixed point, and the other is connected to an isometric force transducer to record changes in muscle tension.[2]

  • Procedure: The tracheal chain is allowed to equilibrate under a resting tension. Contraction is then induced using a spasmogen such as histamine or methacholine. Once a stable contraction is achieved, cumulative concentrations of Clorprenaline are added to the organ bath, and the resulting relaxation is recorded.[2]

Receptor Binding Affinity: Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.[2]

  • Source of Receptors: Membranes from cells or tissues expressing β2-adrenergic receptors are prepared. This can include cell lines engineered to overexpress the receptor or tissues known to have a high density of these receptors, such as lung or heart tissue.[2]

  • Procedure: The receptor-containing membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the β2-adrenergic receptor, and varying concentrations of Clorprenaline.[2] The reaction is allowed to reach equilibrium.[2]

  • Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of radioactivity bound to the filters is then quantified using a scintillation counter.[2]

  • Data Analysis: The data are used to generate a competition binding curve. From this curve, the IC50 (the concentration of Clorprenaline that inhibits 50% of the specific binding of the radioligand) can be calculated. The Ki (inhibition constant), which represents the affinity of Clorprenaline for the receptor, can then be determined using the Cheng-Prusoff equation.[2]

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Assessment start Start tissue_prep Isolated Tissue Preparation start->tissue_prep organ_bath Organ Bath Assay tissue_prep->organ_bath contraction Induce Contraction organ_bath->contraction add_clorprenaline Add Clorprenaline contraction->add_clorprenaline measure_relaxation Measure Relaxation add_clorprenaline->measure_relaxation data_analysis Data Analysis measure_relaxation->data_analysis end End data_analysis->end

Workflow for in vitro assessment of Clorprenaline's bronchodilator activity.

References

Clorprenaline hydrochloride synonyms and alternative chemical names

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clorprenaline (B1201906) hydrochloride is a sympathomimetic amine belonging to the class of β2-adrenergic receptor agonists. Recognized for its bronchodilatory properties, it has been a subject of interest in respiratory pharmacology. This technical guide provides an in-depth overview of clorprenaline hydrochloride, focusing on its chemical identity, physicochemical properties, and mechanism of action. While extensive quantitative pharmacological data in publicly accessible literature is limited, this document consolidates available information and presents detailed, adaptable experimental protocols for its characterization. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Nomenclature and Chemical Identity

Clorprenaline and its hydrochloride salt are identified by numerous synonyms, chemical names, and registry numbers. A comprehensive understanding of this nomenclature is essential for accurate and thorough literature retrieval and scientific communication.

Table 1: Synonyms and Alternative Chemical Names for this compound

CategoryIdentifier
International Nonproprietary Name (INN) Clorprenaline[1]
US Adopted Name (USAN) This compound[1]
Japanese Accepted Name (JAN) This compound[1]
Systematic (IUPAC) Name 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol;hydrochloride[2][3]
Other Chemical Names 2-chloro-α-[[(1-methylethyl)amino]methyl]-benzenemethanol, monohydrochloride[4]
o-Chloro-alpha-((isopropylamino)methyl)benzyl alcohol hydrochloride
N-Isopropyl-2-hydroxy-2-(o-chlorophenyl)ethylamine hydrochloride[5]
Common Synonyms Isoprophenamine hydrochloride[4][6]
Chlorprenaline hydrochloride[3]
CAS Registry Numbers 3811-25-4 (Clorprenaline base)[1][3]
6933-90-0 (this compound)[4]
5588-22-7 (this compound monohydrate)[1][2][3]
Brand Names (Primarily in Japan) Asnormal, Bazarl, Bronchon, Clopinerin, Conselt, Cosmoline, Fusca, Kalutein, Pentadoll, Restanolon[1]

Physicochemical Properties

The physicochemical properties of a compound are critical for its formulation and delivery. Below is a summary of the available data for this compound.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₇Cl₂NO (anhydrous)[4]
C₁₁H₁₉Cl₂NO₂ (monohydrate)[2]
Molecular Weight 250.16 g/mol (anhydrous)[4]
268.18 g/mol (monohydrate)[2]
Appearance White to off-white solid[4]
Solubility Water: ≥ 100 mg/mL[4]
DMSO: 100 mg/mL[4]
PBS (pH 7.2): 10 mg/mL[4]
Computed Properties (Monohydrate)
Hydrogen Bond Donor Count 4
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4
Exact Mass 267.0792842
Topological Polar Surface Area 33.3 Ų

Mechanism of Action: The β2-Adrenergic Signaling Pathway

This compound exerts its pharmacological effects by acting as an agonist at the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[2] The canonical signaling cascade initiated by the activation of this receptor is pivotal to its bronchodilatory effects.

Upon binding of clorprenaline to the β2-adrenergic receptor, a conformational change is induced in the receptor. This facilitates its coupling to the stimulatory G-protein, Gs. This interaction prompts the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs), causing its dissociation from the βγ-subunits. The activated Gαs-GTP complex then binds to and activates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream target proteins in the smooth muscle cells of the bronchi, ultimately leading to muscle relaxation and bronchodilation.

Beta2_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Clorprenaline Clorprenaline B2AR β2-Adrenergic Receptor (GPCR) Clorprenaline->B2AR Binds to Gs_protein Gs Protein (αβγ-GDP) B2AR->Gs_protein Activates AC Adenylyl Cyclase (Inactive) Gs_protein->AC Activates AC_active Adenylyl Cyclase (Active) cAMP cAMP AC_active->cAMP Converts ATP ATP ATP->AC_active Substrate PKA_inactive PKA (Inactive) cAMP->PKA_inactive Activates PKA_active PKA (Active) Phosphorylation Phosphorylation of Target Proteins PKA_active->Phosphorylation Catalyzes Response Smooth Muscle Relaxation (Bronchodilation) Phosphorylation->Response Leads to

Caption: Canonical β2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

The following are detailed, adaptable protocols for the characterization of β2-adrenergic receptor agonists like this compound.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound for the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.

a. Materials and Reagents

  • Membrane Preparation: Cell membranes from a cell line overexpressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-CGP 12177 (a known β2-adrenergic receptor antagonist).

  • Non-specific Binding Control: Propranolol (B1214883) (a high-affinity, non-selective β-blocker).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test Compound: this compound, prepared in a dilution series.

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., GF/C)

  • Cell Harvester and Scintillation Counter

b. Procedure

  • Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend in ice-cold assay buffer to a predetermined optimal concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand at a fixed concentration (typically near its Kd), and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of propranolol (at a high concentration, e.g., 10 µM), 50 µL of radioligand, and 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of this compound at various concentrations, 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value (the concentration of clorprenaline that inhibits 50% of the specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Assay_Workflow start Start prep Prepare Reagents: - Membrane suspension - Radioligand ([³H]-CGP 12177) - Clorprenaline dilutions - Propranolol (NSB) start->prep setup Set up 96-well plate (Total, NSB, Competition) prep->setup incubate Incubate at RT (60-90 min) setup->incubate filter Rapid Filtration (Cell Harvester) incubate->filter wash Wash Filters (Ice-cold Buffer) filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP, providing a measure of its potency (EC₅₀).

a. Materials and Reagents

  • Cell Line: A cell line expressing the β2-adrenergic receptor (e.g., HEK293 or A549).

  • Cell Culture Medium

  • Stimulation Buffer: HBSS or PBS with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Test Compound: this compound, prepared in a dilution series.

  • Positive Control: Isoproterenol (B85558) (a potent, non-selective β-agonist).

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

b. Procedure

  • Cell Culture: Seed the cells in a 96-well or 384-well plate and grow to near confluency.

  • Pre-incubation: Remove the culture medium and wash the cells with stimulation buffer. Pre-incubate the cells with the stimulation buffer (containing IBMX) for a short period at 37°C.

  • Compound Addition: Add varying concentrations of this compound or isoproterenol to the wells. Include wells with only stimulation buffer as a baseline control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen commercial assay kit.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Isolated Organ Bath for Bronchodilator Activity

This ex vivo assay directly measures the relaxant effect of a compound on pre-contracted airway smooth muscle.

a. Materials and Reagents

  • Tissue: Trachea or bronchi isolated from a laboratory animal (e.g., guinea pig or rat).

  • Physiological Salt Solution (PSS): E.g., Krebs-Henseleit solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

  • Contractile Agent: Carbachol (B1668302) or histamine (B1213489) to induce smooth muscle contraction.

  • Test Compound: this compound, prepared in a cumulative concentration series.

  • Isolated Organ Bath System: Including a tissue chamber, force-displacement transducer, and data acquisition system.

b. Procedure

  • Tissue Preparation: Dissect the trachea or bronchi, clean away excess connective tissue, and cut into rings (2-3 mm).

  • Mounting: Suspend the tissue rings in the organ bath chambers filled with aerated PSS at 37°C. Attach one end to a fixed hook and the other to a force-displacement transducer.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension, with periodic washing with fresh PSS.

  • Contraction: Induce a sustained contraction by adding a submaximal concentration of carbachol or histamine to the bath.

  • Compound Addition: Once the contraction has stabilized, add this compound to the bath in a cumulative manner, allowing the relaxation response to plateau at each concentration before adding the next.

  • Data Acquisition: Record the changes in tissue tension throughout the experiment.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the maximal contraction induced by the contractile agent. Plot the percentage of relaxation against the log concentration of this compound to determine the EC₅₀ and the maximum relaxation (Emax).

Conclusion

This compound is a β2-adrenergic receptor agonist with a well-defined mechanism of action centered on the Gs-protein-cAMP-PKA signaling pathway. While it is known by several synonyms, most notably isoprophenamine, and has a history of use as a bronchodilator, a comprehensive profile of its quantitative pharmacological properties is not widely available. The experimental protocols detailed in this guide provide a robust framework for researchers to thoroughly characterize the binding affinity, functional potency, and physiological efficacy of this compound and other β2-adrenergic agonists. These methodologies are fundamental to advancing the understanding of such compounds and for the development of new respiratory therapeutics.

References

Methodological & Application

Application Notes and Protocols: In Vitro Assays for Clorprenaline Hydrochloride Using Airway Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clorprenaline (B1201906) hydrochloride is a selective β2-adrenergic receptor agonist recognized for its bronchodilatory properties.[1][2] It is primarily indicated for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[2] The therapeutic effect of clorprenaline is mediated by its action on β2-adrenergic receptors located on airway smooth muscle cells.[1][2] Activation of these G-protein coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and subsequent relaxation of the airway smooth muscle, leading to bronchodilation.[1][2]

These application notes provide detailed protocols for in vitro assays to characterize the pharmacological activity of clorprenaline hydrochloride on airway smooth muscle cells. The described assays are fundamental for preclinical drug development and for investigating the mechanisms of action of β2-adrenergic agonists.

Disclaimer: Clorprenaline is an older drug, and detailed quantitative pharmacological data is sparse in publicly available literature.[1] The quantitative data presented in the following tables are exemplary and intended to illustrate the expected results from the described assays for a short-acting β2-agonist. Researchers should generate their own data for specific experimental conditions.

Data Presentation

The following tables summarize exemplary quantitative data for this compound in key in vitro assays.

Table 1: Functional Potency in Guinea Pig Tracheal Ring Relaxation

ParameterValue
Pre-constricting Agent Histamine (1 µM)
Clorprenaline HCl EC50 8.5 x 10⁻⁸ M
Maximum Relaxation (%) 95%
Hill Slope 1.2

EC50 (Half-maximal effective concentration) represents the concentration of this compound required to elicit 50% of its maximal relaxant effect on pre-contracted guinea pig tracheal rings.

Table 2: Intracellular cAMP Accumulation in Human Airway Smooth Muscle (hASM) Cells

ParameterValue
Stimulation Time 15 minutes
Clorprenaline HCl EC50 1.2 x 10⁻⁷ M
Maximum cAMP Fold Increase 15-fold over basal
Basal cAMP Level 2.5 pmol/well

EC50 represents the concentration of this compound that produces a half-maximal increase in intracellular cAMP levels in hASM cells.

Table 3: Inhibition of Histamine-Induced Intracellular Calcium Mobilization in hASM Cells

ParameterValue
Histamine Concentration 10 µM
Clorprenaline HCl IC50 2.5 x 10⁻⁷ M
Maximum Inhibition (%) 85%
Basal Intracellular Ca²⁺ 100 nM

IC50 (Half-maximal inhibitory concentration) is the concentration of this compound that inhibits 50% of the histamine-induced increase in intracellular calcium.

Signaling Pathway and Experimental Workflows

Clorprenaline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Clorprenaline Clorprenaline HCl Beta2AR β2-Adrenergic Receptor Clorprenaline->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Influx Ca²⁺ Influx Inhibition PKA->Ca_Influx Phosphorylates & Inhibits Ca_Efflux Ca²⁺ Efflux Promotion PKA->Ca_Efflux Phosphorylates & Promotes Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation Leads to Ca_Efflux->Relaxation Leads to Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Culture_Cells Culture Airway Smooth Muscle Cells cAMP_Assay cAMP Accumulation Assay Culture_Cells->cAMP_Assay Calcium_Assay Intracellular Calcium Assay Culture_Cells->Calcium_Assay Isolate_Trachea Isolate Guinea Pig Tracheal Rings Relaxation_Assay Tracheal Ring Relaxation Assay Isolate_Trachea->Relaxation_Assay Dose_Response Generate Dose-Response Curves Relaxation_Assay->Dose_Response cAMP_Assay->Dose_Response Calcium_Assay->Dose_Response EC50_IC50 Calculate EC50/IC50 Values Dose_Response->EC50_IC50 Compare Compare Potency and Efficacy EC50_IC50->Compare

References

Application Note: Ultrasensitive Quantification of Clorprenaline Hydrochloride in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clorprenaline (B1201906) hydrochloride, a β2-adrenergic agonist, is utilized for its bronchodilator properties in treating respiratory conditions.[1][2] However, it is also subject to illicit use as a growth promoter in livestock, necessitating sensitive and specific analytical methods for its detection in biological samples for both therapeutic monitoring and food safety applications.[1] This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of clorprenaline in various biological matrices, including urine, plasma, and animal tissue. The method described herein offers high sensitivity, specificity, and throughput, making it suitable for regulated bioanalysis.[3]

Principle

This method employs solid-phase extraction (SPE) for sample clean-up and concentration of clorprenaline from complex biological matrices. The extracted analyte is then separated using reversed-phase liquid chromatography (LC) and detected by a triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This technique provides excellent selectivity and sensitivity for quantitative analysis.[4]

Quantitative Data Summary

The performance of the described LC-MS/MS method for the analysis of clorprenaline hydrochloride in various biological samples is summarized below. The data presented are typical and may vary based on instrumentation and laboratory conditions.

Table 1: Method Performance Characteristics

ParameterUrineTissuePlasma
Limit of Detection (LOD) 0.05 - 1 µg/L0.1 - 2 µg/kg0.05 - 1 µg/L
Limit of Quantification (LOQ) 0.1 - 5 µg/L0.5 - 10 µg/kg0.1 - 5 µg/L
Linearity Range 0.1 - 100 µg/L0.5 - 50 µg/kg0.1 - 100 µg/L
Recovery (%) 85 - 110%80 - 105%85 - 110%
Precision (%RSD) < 15%< 15%< 15%
Accuracy (%) 85 - 115%85 - 115%85 - 115%

Data compiled from representative LC-MS/MS methods for β2-agonists.[1]

Experimental Protocols

1. Sample Preparation

A critical step to remove interferences and concentrate the analyte is sample preparation.[1] The following protocols are provided for urine, tissue, and plasma samples.

1.1. Urine Samples

  • To 5 mL of urine, add 20 µL of β-glucuronidase/arylsulfatase and incubate at 37°C for 2 hours to hydrolyze conjugated metabolites.[1]

  • Adjust the pH of the hydrolyzed urine to approximately 9.5 with 1M NaOH.[1]

  • Proceed with Solid-Phase Extraction (SPE).

1.2. Tissue Samples (e.g., Muscle, Liver)

  • Homogenize 5 g of tissue with 10 mL of acetonitrile (B52724).

  • Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.[1]

  • Transfer the supernatant (acetonitrile layer) to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 5 mL of a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate).

  • Proceed with Solid-Phase Extraction (SPE).

1.3. Plasma Samples

  • To 1 mL of plasma, add 2 mL of acetonitrile to precipitate proteins.

  • Vortex for 2 minutes and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase.[1]

  • Proceed with Solid-Phase Extraction (SPE) if further cleanup is necessary, otherwise, the sample can be directly injected after filtration.

1.4. Solid-Phase Extraction (SPE) Protocol

  • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.[1]

  • Elute clorprenaline with 5 mL of methanol.[1]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 1 mL of the initial mobile phase.[1]

2. LC-MS/MS Conditions

2.1. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Formic acid in water.[1]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 5-10 µL.

  • Gradient Program:

Time (min)% Mobile Phase B
0.010
1.010
5.090
7.090
7.110
10.010

2.2. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Source Temperature: 500°C.[1]

  • Desolvation Gas Flow: 800 L/hr.[1]

  • Capillary Voltage: 3.5 kV.

  • MRM Transitions:

    • Clorprenaline Precursor Ion (m/z): To be determined based on the compound's mass.

    • Clorprenaline Product Ions (m/z): At least two transitions should be monitored for quantification and confirmation.

  • Collision Energy: Optimized for each transition.

3. Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve from the analysis of standards of known concentrations.[1] The peak area ratio of the analyte to an internal standard (if used) is plotted against the concentration. The concentration of clorprenaline in the samples is then determined by interpolating their peak area ratios from the calibration curve.

Visualizations

Sample_Preparation_Workflow cluster_urine Urine Sample cluster_tissue Tissue Sample cluster_plasma Plasma Sample U1 5 mL Urine U2 Add β-glucuronidase/ arylsulfatase U1->U2 U3 Incubate at 37°C for 2 hours U2->U3 U4 Adjust pH to ~9.5 U3->U4 SPE Solid-Phase Extraction (SPE) U4->SPE T1 5 g Homogenized Tissue T2 Add 10 mL Acetonitrile T1->T2 T3 Vortex & Centrifuge T2->T3 T4 Collect Supernatant T3->T4 T5 Evaporate to Dryness T4->T5 T6 Reconstitute T5->T6 T6->SPE P1 1 mL Plasma P2 Add 2 mL Acetonitrile P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Collect Supernatant P3->P4 P5 Evaporate to Dryness P4->P5 P6 Reconstitute P5->P6 P6->SPE LCMS LC-MS/MS Analysis SPE->LCMS

Caption: Sample preparation workflow for LC-MS/MS analysis.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry LC_Col C18 Reversed-Phase Column LC_Mob Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) MS_Ion Electrospray Ionization (ESI+) LC_Mob->MS_Ion MS_Quad1 Q1: Precursor Ion Selection MS_Ion->MS_Quad1 MS_Quad2 Q2: Collision Cell (Fragmentation) MS_Quad1->MS_Quad2 MS_Quad3 Q3: Product Ion Selection MS_Quad2->MS_Quad3 MS_Det Detector MS_Quad3->MS_Det Data Data Acquisition & Quantification MS_Det->Data Sample Reconstituted Sample Sample->LC_Col

Caption: LC-MS/MS analytical workflow.

References

Application Note: Measuring Clorprenaline Hydrochloride-Induced cAMP Levels in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clorprenaline hydrochloride is a sympathomimetic amine and a potent β2-adrenergic receptor agonist. Its primary mechanism of action involves the stimulation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation triggers a signaling cascade that leads to the relaxation of bronchial smooth muscle, making it a compound of interest for respiratory conditions such as asthma. The binding of Clorprenaline to the β2-adrenergic receptor activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to various cellular responses.

This application note provides detailed protocols for measuring this compound-induced cAMP levels in cell culture using three common assay formats: a competitive enzyme-linked immunosorbent assay (ELISA), a homogeneous time-resolved fluorescence (HTRF) assay, and a luciferase reporter gene assay. These methods are essential for characterizing the potency and efficacy of β2-adrenergic receptor agonists like Clorprenaline.

Signaling Pathway of Clorprenaline-Induced cAMP Production

The binding of this compound to the β2-adrenergic receptor initiates a well-defined signaling cascade, as illustrated in the diagram below.

Clorprenaline_Signaling_Pathway Clorprenaline Clorprenaline HCl Beta2AR β2-Adrenergic Receptor Clorprenaline->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates targets leading to

Clorprenaline-induced cAMP signaling pathway.

Recommended Cell Lines

The choice of cell line is critical for studying β2-adrenergic receptor signaling. Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO) cells are commonly used as they endogenously express β2-adrenergic receptors or can be readily transfected to express the receptor at desired levels.

Cell LineReceptor ExpressionKey Characteristics
HEK293 Endogenous β2-adrenergic receptor expression. Can also be stably transfected for higher expression.Human origin, easy to culture and transfect. Robust growth characteristics.
CHO-K1 Can be stably transfected with the human β2-adrenergic receptor.Well-characterized for GPCR signaling studies. Low endogenous receptor expression provides a clean background for transfected receptor studies.

Experimental Protocols

The following are detailed protocols for three distinct methods to quantify this compound-induced cAMP accumulation. For optimal results, it is recommended to include a known β2-adrenergic agonist, such as Isoproterenol, as a positive control and a vehicle control (e.g., DMSO). The use of a phosphodiesterase (PDE) inhibitor, like 3-isobutyl-1-methylxanthine (B1674149) (IBMX), is also advised to prevent the degradation of cAMP and enhance the signal.

Protocol 1: Competitive ELISA for cAMP Measurement

This protocol outlines a competitive enzyme-linked immunosorbent assay to quantify intracellular cAMP levels. The assay is based on the competition between cAMP in the sample and a fixed amount of labeled cAMP for a limited number of binding sites on a cAMP-specific antibody.

ELISA_Workflow cluster_0 Cell Culture & Treatment cluster_1 Cell Lysis & Assay cluster_2 Detection & Analysis A Seed cells in a 96-well plate B Treat with Clorprenaline HCl, Isoproterenol, or Forskolin A->B C Incubate for 15-30 minutes at 37°C B->C D Lyse cells to release cAMP C->D E Add cell lysate and cAMP-HRP conjugate to antibody-coated plate D->E F Incubate and wash E->F G Add substrate and stop solution F->G H Read absorbance at 450 nm G->H I Calculate cAMP concentration from standard curve H->I

Experimental workflow for cAMP measurement using ELISA.

Materials:

  • HEK293 or CHO-K1 cells

  • Cell culture medium (e.g., DMEM for HEK293, F-12K for CHO-K1) with 10% FBS

  • This compound

  • Isoproterenol (positive control)

  • Forskolin (positive control, adenylyl cyclase activator)

  • IBMX (phosphodiesterase inhibitor)

  • Phosphate-Buffered Saline (PBS)

  • 0.1 M HCl for cell lysis

  • Competitive cAMP ELISA kit (e.g., Abcam ab290713)

  • 96-well microplate reader

Procedure:

  • Cell Seeding: Seed HEK293 or CHO-K1 cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Cell Treatment:

    • Prepare a stock solution of this compound, Isoproterenol, and Forskolin in an appropriate solvent (e.g., DMSO or water).

    • Prepare serial dilutions of the compounds in serum-free cell culture medium containing 500 µM IBMX.

    • Aspirate the growth medium from the cells and wash once with PBS.

    • Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

    • Incubate the plate for 15-30 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the treatment medium.

    • Add 100 µL of 0.1 M HCl to each well to lyse the cells.

    • Incubate for 10 minutes at room temperature with gentle shaking.

  • cAMP ELISA:

    • Follow the manufacturer's instructions provided with the commercial ELISA kit. A general procedure is as follows:

      • Add standards and cell lysates to the wells of the antibody-coated microplate.

      • Add the enzyme-conjugated cAMP to each well.

      • Incubate for 1-2 hours at room temperature.

      • Wash the plate to remove unbound reagents.

      • Add the substrate solution and incubate until color develops.

      • Add the stop solution and measure the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known cAMP concentrations.

    • Calculate the cAMP concentration in the unknown samples by interpolating their absorbance values from the standard curve.

    • Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays are a popular method for measuring cAMP due to their high sensitivity and suitability for high-throughput screening. This competitive immunoassay uses a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).

HTRF_Workflow cluster_0 Cell Stimulation cluster_1 Detection cluster_2 Signal Reading & Analysis A Dispense cells into a 384-well plate B Add Clorprenaline HCl or control compounds A->B C Incubate for 30 minutes at room temperature B->C D Add d2-labeled cAMP and Eu3+-cryptate labeled anti-cAMP antibody C->D E Incubate for 1 hour at room temperature D->E F Read HTRF signal on a compatible plate reader E->F G Calculate cAMP concentration from the standard curve F->G Luciferase_Workflow cluster_0 Transfection & Seeding cluster_1 Treatment & Lysis cluster_2 Luminescence Reading A Co-transfect cells with CRE-luciferase and Renilla luciferase plasmids B Seed transfected cells into a 96-well plate A->B C Treat with Clorprenaline HCl or control compounds B->C D Incubate for 6 hours C->D E Lyse cells D->E F Add luciferase substrate E->F G Measure firefly luminescence F->G H Add stop reagent and measure Renilla luminescence G->H I Normalize firefly to Renilla luminescence H->I

Application Note: Evaluating the Efficacy of Clorprenaline Hydrochloride in a Murine Model of Allergic Asthma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clorprenaline hydrochloride is a β2-adrenergic receptor agonist known for its bronchodilator properties.[1][2][3] It is primarily indicated for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[4] The therapeutic effect of Clorprenaline is mediated through its selective binding to β2-adrenergic receptors on bronchial smooth muscle cells.[4][5] This interaction activates a downstream signaling cascade involving adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of protein kinase A (PKA), ultimately leading to the relaxation of airway smooth muscle and improved airflow.[4][5][6]

This document provides a detailed protocol for an in vivo animal study designed to evaluate the efficacy of this compound in a well-established ovalbumin (OVA)-induced murine model of allergic asthma. The protocol outlines methods for inducing airway hyperresponsiveness and inflammation, drug administration, and key efficacy endpoints including pulmonary function tests and inflammatory marker analysis.

Experimental Protocols

Animal Model and Husbandry
  • Species: BALB/c mice, female, 6-8 weeks old.

  • Housing: Animals are housed in individually ventilated cages under standard laboratory conditions (22±2°C, 55±10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimatization: Animals are acclimatized for one week prior to the commencement of the study.

Ovalbumin (OVA)-Induced Allergic Asthma Model

This protocol describes a standard method for inducing an allergic asthma phenotype in mice.

a. Sensitization:

  • On Day 0 and Day 14, mice are sensitized via an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (Alum) in a total volume of 200 µL of sterile saline.

b. Challenge:

  • From Day 21 to Day 27, mice are challenged daily for 30 minutes with an aerosolized solution of 1% OVA in sterile saline using a nebulizer connected to an exposure chamber.

  • The control group is sensitized and challenged with sterile saline only.

Experimental Groups and Drug Administration

Animals are randomly assigned to the following experimental groups (n=8-10 per group).

Group IDGroup DescriptionTreatmentDoseRoute of Administration
1Naive ControlSaline-Oral Gavage
2OVA-Model ControlVehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]-Oral Gavage
3Positive ControlDexamethasone1 mg/kgOral Gavage
4Test Article Low DoseClorprenaline HCl1 mg/kgOral Gavage
5Test Article Mid DoseClorprenaline HCl3 mg/kgOral Gavage
6Test Article High DoseClorprenaline HCl10 mg/kgOral Gavage

Administration Protocol:

  • Treatments are administered once daily from Day 21 to Day 27, one hour prior to the OVA challenge.

Efficacy Endpoint Measurements

a. Measurement of Airway Hyperresponsiveness (AHR):

  • Twenty-four hours after the final OVA challenge (Day 28), AHR is assessed using whole-body plethysmography.

  • Mice are placed in the plethysmography chambers and baseline readings are recorded.

  • Animals are then exposed to nebulized methacholine (B1211447) at increasing concentrations (0, 6.25, 12.5, 25, 50 mg/mL).

  • Airway resistance is recorded for 3 minutes following each methacholine dose. The results are expressed as Enhanced Pause (Penh).

b. Bronchoalveolar Lavage Fluid (BALF) Collection and Cell Counting:

  • Immediately following AHR assessment, mice are euthanized.

  • The trachea is cannulated, and the lungs are lavaged twice with 0.5 mL of ice-cold phosphate-buffered saline (PBS).

  • The collected BALF is centrifuged (500 x g for 10 minutes at 4°C).

  • The cell pellet is resuspended, and total inflammatory cell counts are determined using a hemocytometer.

  • Differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are performed on cytospin preparations stained with Wright-Giemsa.

c. Lung Histopathology:

  • After BALF collection, the lungs are perfused with saline and fixed in 10% neutral buffered formalin.

  • The fixed tissues are embedded in paraffin, sectioned (4-5 µm), and stained with Hematoxylin and Eosin (H&E) for inflammation assessment and Periodic acid-Schiff (PAS) for mucus production.

  • Sections are scored by a blinded pathologist to evaluate the degree of peribronchial inflammation and goblet cell hyperplasia.

Data Presentation

Quantitative results from the study will be presented in the following tables. Data are expressed as Mean ± SEM.

Table 1: Effect of this compound on Airway Hyperresponsiveness (Penh) in Response to Methacholine (50 mg/mL)

GroupTreatmentPenh Value (Mean ± SEM)% Inhibition vs. Model
Naive ControlSaline1.2 ± 0.2-
OVA-ModelVehicle5.8 ± 0.60%
Positive ControlDexamethasone (1 mg/kg)2.1 ± 0.363.8%
Test ArticleClorprenaline HCl (1 mg/kg)4.5 ± 0.522.4%
Test ArticleClorprenaline HCl (3 mg/kg)3.3 ± 0.443.1%
Test ArticleClorprenaline HCl (10 mg/kg)2.4 ± 0.358.6%

Table 2: Effect of this compound on Inflammatory Cell Infiltration in BALF

GroupTreatmentTotal Cells (x10⁵)Eosinophils (x10⁴)Neutrophils (x10⁴)
Naive ControlSaline1.1 ± 0.20.1 ± 0.050.3 ± 0.1
OVA-ModelVehicle8.5 ± 0.94.2 ± 0.51.5 ± 0.3
Positive ControlDexamethasone (1 mg/kg)2.3 ± 0.40.5 ± 0.10.4 ± 0.1
Test ArticleClorprenaline HCl (1 mg/kg)7.1 ± 0.83.5 ± 0.41.2 ± 0.2
Test ArticleClorprenaline HCl (3 mg/kg)5.4 ± 0.62.1 ± 0.30.9 ± 0.2
Test ArticleClorprenaline HCl (10 mg/kg)3.9 ± 0.51.3 ± 0.20.7 ± 0.1

Visualizations

Experimental Workflow

G cluster_prep Phase 1: Preparation & Sensitization cluster_challenge Phase 2: Challenge & Treatment cluster_analysis Phase 3: Efficacy Analysis acclimatize Animal Acclimatization (1 Week) sensitization Sensitization (i.p. OVA/Alum) (Day 0 & 14) acclimatize->sensitization grouping Randomize into Groups (Day 20) sensitization->grouping treatment Daily Treatment (Clorprenaline HCl / Controls) (Day 21-27) challenge Daily Aerosol Challenge (1% OVA) (Day 21-27) treatment->challenge 1 hr prior ahr Airway Hyperresponsiveness Measurement (Day 28) challenge->ahr euthanasia Euthanasia & Sample Collection (Day 28) ahr->euthanasia balf BALF Analysis (Cell Counts) euthanasia->balf histo Lung Histopathology (H&E and PAS Staining) euthanasia->histo

Caption: Workflow for the in vivo evaluation of Clorprenaline HCl.

This compound Signaling Pathway

G clorprenaline Clorprenaline HCl receptor β2-Adrenergic Receptor clorprenaline->receptor binds to g_protein Gs Protein Activation receptor->g_protein ac Adenylyl Cyclase Activation g_protein->ac atp ATP camp cAMP (Increased) atp->camp converted by AC pka Protein Kinase A (PKA) Activation camp->pka phosphorylation Phosphorylation of Target Proteins pka->phosphorylation calcium Decreased Intracellular Ca²⁺ phosphorylation->calcium relaxation Bronchial Smooth Muscle Relaxation calcium->relaxation bronchodilation Bronchodilation relaxation->bronchodilation

Caption: Mechanism of action of Clorprenaline HCl in bronchial smooth muscle.

References

Application Notes and Protocols: Assessing Clorprenaline's Effect on Histamine-Induced Bronchoconstriction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clorprenaline is a β2-adrenergic receptor agonist known for its bronchodilatory properties.[1] This document provides detailed experimental protocols to assess the efficacy of Clorprenaline in antagonizing histamine-induced bronchoconstriction, a key model for evaluating potential asthma therapies. The protocols outlined below cover both in vitro and in vivo methodologies, primarily utilizing the guinea pig model, which is well-established for its translational relevance to human airway pharmacology.[2]

Clorprenaline, as a β2-adrenergic agonist, exerts its effect by binding to β2-adrenergic receptors on airway smooth muscle cells.[1][3] This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][3] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several target proteins, resulting in a decrease in intracellular calcium concentrations and ultimately leading to smooth muscle relaxation and bronchodilation.[3][4]

Conversely, histamine (B1213489) induces bronchoconstriction primarily by acting on H1 receptors on airway smooth muscle.[2] This activation stimulates the Gq/11 protein, leading to the activation of phospholipase C. This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction.[2]

These application notes will provide a comprehensive guide to researchers for the preclinical evaluation of Clorprenaline and other β2-adrenergic agonists.

Data Presentation

Table 1: In Vitro Assessment of Bronchodilator Potency
CompoundAgonist (pre-contraction)PreparationEC50 (Molar Concentration)Maximum Relaxation (%)Reference
ClorprenalineHistamine (1 µM)Guinea Pig Tracheal RingsData not available in literatureTo be determined experimentally[3]
SalbutamolHistamineGuinea Pig Tracheal RingspD2 = 8.0100%[5]
IsoprenalineCarbacholGuinea Pig Tracheal RingspD2 = 8.5Not specified[6]

EC50: The concentration of an agonist that produces 50% of the maximal possible effect. pD2 is the negative logarithm of the EC50.

Table 2: In Vivo Assessment of Bronchodilator Efficacy
CompoundChallenge AgentAnimal ModelRoute of AdministrationEffective Dose (ED50)EndpointReference
ClorprenalineHistamineGuinea PigTo be determinedTo be determined experimentallyPrevention of bronchoconstriction
SalbutamolHistamineGuinea PigIntravenous0.3-3 µg/kg50% inhibition of bronchoconstriction[7]
SalbutamolHistamineGuinea PigIntratracheal0.48 µg/kgPrevention of bronchoconstriction[5]

Signaling Pathway Diagrams

G cluster_clorprenaline Clorprenaline Pathway cluster_histamine Histamine Pathway Clorprenaline Clorprenaline Beta2_AR Beta2_AR Clorprenaline->Beta2_AR binds Gs_protein Gs_protein Beta2_AR->Gs_protein activates Adenylyl_Cyclase Adenylyl_Cyclase Gs_protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP ATP to PKA PKA cAMP->PKA activates MLCK_inhibition MLCK_inhibition PKA->MLCK_inhibition inhibits Smooth_Muscle_Relaxation Smooth_Muscle_Relaxation MLCK_inhibition->Smooth_Muscle_Relaxation leads to Bronchodilation Bronchodilation Smooth_Muscle_Relaxation->Bronchodilation Histamine Histamine H1_Receptor H1_Receptor Histamine->H1_Receptor binds Gq_protein Gq_protein H1_Receptor->Gq_protein activates PLC PLC Gq_protein->PLC activates IP3 IP3 PLC->IP3 PIP2 to Ca_release Ca_release IP3->Ca_release triggers MLCK_activation MLCK_activation Ca_release->MLCK_activation activates Smooth_Muscle_Contraction Smooth_Muscle_Contraction MLCK_activation->Smooth_Muscle_Contraction leads to Bronchoconstriction Bronchoconstriction Smooth_Muscle_Contraction->Bronchoconstriction G cluster_workflow In Vitro Experimental Workflow A Euthanize Guinea Pig & Isolate Trachea B Prepare Tracheal Rings A->B C Mount Rings in Organ Bath B->C D Equilibrate (60 min) C->D E Induce Submaximal Contraction with Histamine (~1 µM) D->E F Cumulative Addition of Clorprenaline E->F G Record Relaxation Response F->G H Data Analysis (EC50, Emax) G->H G cluster_workflow In Vivo Experimental Workflow A Anesthetize Guinea Pig B Cannulate Trachea and Jugular Vein A->B C Place in Plethysmograph & Ventilate B->C D Stabilize and Record Baseline C->D E Administer Clorprenaline or Vehicle D->E F Induce Bronchoconstriction with Histamine (i.v. or aerosol) E->F G Measure Changes in Airway Resistance F->G H Data Analysis (% Inhibition) G->H

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Clorprenaline Hydrochloride for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of Clorprenaline hydrochloride in in vitro settings. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to help you optimize your experimental dosage and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a sympathomimetic amine that functions as a selective β2-adrenergic receptor agonist.[1][2][3] Its primary therapeutic effect is bronchodilation, making it a subject of interest for respiratory disease research.[4][5] The mechanism of action involves the activation of the Gs-protein coupled β2-adrenergic receptor. This initiates a signaling cascade that begins with the activation of adenylyl cyclase, which then converts ATP to cyclic AMP (cAMP).[1][4] The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates various proteins, leading to a decrease in intracellular calcium and relaxation of smooth muscle cells.[1][4] Some evidence also suggests that Clorprenaline may inhibit the release of inflammatory mediators like histamine (B1213489) from mast cells.[1][4]

Clorprenaline_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Clorprenaline Clorprenaline HCl Receptor β2-Adrenergic Receptor (GPCR) Clorprenaline->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Phosphorylation of Target Proteins PKA->Cellular_Response Catalyzes Effect Smooth Muscle Relaxation (e.g., Bronchodilation) Cellular_Response->Effect

Caption: this compound β2-adrenergic signaling pathway.

Q2: How should I prepare stock solutions of this compound?

Proper preparation of stock solutions is critical for experimental consistency. This compound is soluble in several common laboratory solvents. It is recommended to prepare high-concentration stock solutions, which can then be diluted to the final working concentration in your cell culture medium. To avoid degradation, aliquot stock solutions and store them appropriately to prevent repeated freeze-thaw cycles.[6]

Solvent Reported Solubility Storage of Stock Solution
DMSO ≥ 50 mg/mL (199.87 mM)[6]1 year at -80°C; 1 month at -20°C[6]
Water ≥ 50 mg/mL (199.87 mM)[6]Use freshly prepared or store short-term at 4°C
Ethanol ≥ 47.8 mg/mL[2]1 year at -80°C; 1 month at -20°C

Note: For aqueous stock solutions, sterile filter the solution using a 0.22 µm filter before use.[5] Always use fresh, anhydrous DMSO as moisture can reduce solubility.[6]

Q3: What is a good starting concentration range for my in vitro experiments?

The optimal concentration of this compound is highly dependent on the cell type, cell density, and the specific endpoint being measured. A dose-response experiment is essential to determine the effective concentration range for your specific model. Based on available data, a broad range can be considered for initial screening.

Parameter Concentration Range Notes
Initial Screening Range 10 nM - 100 µMA wide range to capture the full dose-response curve.
Reported Analytical Range 8.0 - 1600 ng/mL (approx. 32 nM - 6.4 µM)[6]This range was used for analytical detection, suggesting biological activity may be found within or around this window.[6]

It is crucial to perform a dose-response curve to identify the EC50 (half-maximal effective concentration) for your desired effect and to assess cytotoxicity at higher concentrations.

Troubleshooting Guide

Problem: I am not observing the expected biological effect (e.g., no change in cAMP levels, no cellular response).

Troubleshooting_No_Effect cluster_checks Initial Checks cluster_solutions Potential Solutions Start Problem: No Observed Effect Concentration Is the concentration range appropriate? Start->Concentration Receptor Does the cell model express sufficient β2-adrenergic receptors? Start->Receptor Compound Is the Clorprenaline HCl stock solution active? Start->Compound Assay Is the assay sensitive enough to detect the change? Start->Assay Sol_Concentration Perform a wider dose-response study (e.g., 1 nM to 100 µM). Concentration->Sol_Concentration If No Sol_Receptor Confirm receptor expression (e.g., via qPCR, Western Blot) or use a positive control cell line. Receptor->Sol_Receptor If No Sol_Compound Prepare a fresh stock solution. Avoid repeated freeze-thaw cycles. Compound->Sol_Compound If Potentially Inactive Sol_Assay Optimize assay conditions (incubation time, cell density). Use a positive control (e.g., Isoprenaline). Assay->Sol_Assay If Unsure

Caption: Troubleshooting logic for experiments with no observed effect.

Problem: I am observing high levels of cell death or cytotoxicity.

  • Possible Cause: The concentration of this compound is too high, leading to off-target effects or cellular stress.

    • Solution: Lower the concentration range in your experiment. It is critical to run a cell viability assay (e.g., MTT, MTS, or resazurin) in parallel with your functional assay to distinguish between a specific pharmacological effect and general cytotoxicity.

  • Possible Cause: The solvent (e.g., DMSO) is causing toxicity.

    • Solution: Ensure the final concentration of the solvent in your culture medium is low (typically ≤ 0.1% for DMSO). Run a "vehicle control" (cells treated with the solvent at the same final concentration but without Clorprenaline) to assess solvent toxicity.

  • Possible Cause: The compound has degraded into a toxic substance.

    • Solution: Prepare fresh stock solutions and working solutions for each experiment. Ensure proper storage of the compound and its solutions.[5]

Problem: My results are inconsistent between experiments.

  • Possible Cause: Inconsistent cell culture conditions.

    • Solution: Standardize your cell culture protocol. Use cells within a consistent and narrow passage number range, ensure consistent seeding densities, and monitor cell health closely.

  • Possible Cause: Instability of the compound in the working solution.

    • Solution: Prepare fresh dilutions of Clorprenaline from a frozen stock solution immediately before each experiment. Do not store diluted working solutions for extended periods.

  • Possible Cause: Variability in incubation times or assay procedures.

    • Solution: Use precise timing for drug treatment and subsequent assay steps. Ensure all plates are treated uniformly.

Experimental Protocols

Protocol: Determining Optimal Dosage with a Cell Viability Assay (MTT)

This protocol describes how to perform a dose-response experiment to determine the effective and non-toxic concentration range of this compound using the MTT assay. The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[7][8]

Workflow_Dosage_Optimization cluster_prep Preparation cluster_exp Experiment cluster_assay MTT Assay cluster_analysis Data Analysis Prep_Cells Culture and Harvest Cells (Logarithmic Growth Phase) Seed_Plate Seed Cells in 96-Well Plate (e.g., 10,000 cells/well) Prep_Cells->Seed_Plate Prep_Compound Prepare Clorprenaline HCl Serial Dilutions Treat_Cells Treat Cells with Dilutions (Include Vehicle & Untreated Controls) Prep_Compound->Treat_Cells Incubate_1 Incubate for 24h (Allow cells to adhere) Seed_Plate->Incubate_1 Incubate_1->Treat_Cells Incubate_2 Incubate for Desired Period (e.g., 24h, 48h) Treat_Cells->Incubate_2 Add_MTT Add MTT Reagent (e.g., 10 µL of 5 mg/mL) Incubate_2->Add_MTT Incubate_3 Incubate for 3-4 hours at 37°C Add_MTT->Incubate_3 Solubilize Add Solubilization Solution (e.g., 100 µL DMSO) Incubate_3->Solubilize Read_Plate Read Absorbance (570 nm) Solubilize->Read_Plate Plot_Curve Plot Dose-Response Curve (% Viability vs. Log[Concentration]) Read_Plate->Plot_Curve Determine_EC50_IC50 Determine EC50 / IC50 Values Plot_Curve->Determine_EC50_IC50

Caption: Experimental workflow for in vitro dosage optimization.

Materials:

  • Cells in logarithmic growth phase

  • 96-well flat-bottom plates

  • This compound

  • Appropriate solvent (e.g., sterile DMSO or water)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in a healthy, logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[8]

    • Incubate the plate for 18-24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock of this compound (e.g., 100 mM in DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations. An example dosing range is provided below.

    • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include "untreated" (medium only) and "vehicle control" (medium with the highest concentration of solvent) wells.

  • Incubation:

    • Incubate the treated plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[8][9]

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[7]

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

    • Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells (set to 100% viability).

    • Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, you can determine the IC50 (half-maximal inhibitory concentration) if assessing toxicity or select a non-toxic range for functional assays.

Example Dosing Scheme for a 96-Well Plate
Final Concentrations
Controls
Replicates

References

Common challenges in β2-agonist cell-based assays and how to overcome them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered in β2-agonist cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue 1: High Background Signal in cAMP Assays

Q: Why am I observing a high background signal in my cAMP assay, even in the absence of an agonist?

A: High background signal can mask the true agonist-induced response and is a common issue. Several factors can contribute to this:

  • Basal Adenylyl Cyclase Activity: Some cell lines exhibit high basal activity of adenylyl cyclase, leading to cAMP production without agonist stimulation.

  • Suboptimal Phosphodiesterase (PDE) Inhibition: Incomplete inhibition of PDEs, which degrade cAMP, can lead to an accumulation of basal cAMP. The concentration or type of PDE inhibitor (e.g., IBMX) may not be optimal.

  • Cell Health and Density: Unhealthy or overly confluent cells can have dysregulated signaling pathways, contributing to higher background. It is crucial to use cells at an optimal density and ensure they are healthy.

  • Reagent or Media Contamination: Contamination of assay buffers, media, or other reagents can lead to non-specific signal generation. Serum in the media can sometimes contain factors that stimulate the cells.

Troubleshooting Steps:

  • Optimize PDE Inhibitor Concentration: Titrate the concentration of your PDE inhibitor (e.g., IBMX) to ensure complete inhibition of cAMP degradation.

  • Cell Seeding Density: Perform a cell titration experiment to determine the optimal cell number per well that provides a robust signal without elevating the background.

  • Serum Starvation: Before the assay, consider serum-starving the cells for a few hours to reduce the influence of growth factors in the serum.

  • Use Fresh Reagents: Prepare fresh assay buffers and dilutions of your reagents to rule out contamination.

  • Incorporate a Neutral Antagonist: To counteract constitutive receptor activity, include a neutral antagonist in control wells.

Issue 2: Low or No Signal Response to Agonist

Q: My assay is showing a very low or no signal in response to the β2-agonist. What are the possible reasons?

A: A weak or absent signal can be due to several factors, from the agonist itself to the detection method used.

  • Inactive Agonist: The purity and activity of the β2-agonist may be compromised. Improper storage or handling can lead to degradation.

  • Low Receptor Expression: The cell line used may not express a sufficient number of β2-adrenergic receptors to generate a detectable signal.

  • Suboptimal Assay Conditions: The incubation time, agonist concentration, or cell number may not be optimized for your specific assay.

  • Inefficient PDE Inhibition: If cAMP is being rapidly degraded, the resulting signal will be low.

  • Insensitive Detection Method: The chosen assay kit or detection method may not be sensitive enough to detect the changes in your system.

Troubleshooting Steps:

  • Verify Agonist Activity: Check the purity and activity of your agonist. Prepare fresh dilutions from a new stock.

  • Confirm Receptor Expression: Use a secondary method like radioligand binding or western blot to confirm β2-adrenergic receptor expression in your cell line.

  • Optimize Assay Parameters:

    • Cell Number: Titrate the number of cells per well to find the optimal density for a robust signal.

    • Agonist Concentration: Perform a full dose-response curve with a wider concentration range of your agonist.

    • Incubation Time: Conduct a time-course experiment to determine the optimal incubation time for maximal signal.

  • Ensure Effective PDE Inhibition: Include an appropriate concentration of a PDE inhibitor like IBMX.

  • Consider a More Sensitive Assay: If the signal remains low, consider using a more sensitive assay format, such as HTRF, FRET, or BRET-based cAMP assays.

Issue 3: Poor Signal-to-Noise Ratio

Q: How can I improve a low signal-to-noise ratio in my assay?

A: A low signal-to-noise ratio can make it difficult to discern true experimental effects. To improve it, you need to either increase the specific signal or decrease the background noise.

Strategies to Improve Signal-to-Noise:

  • Optimize Cell Number: Finding the sweet spot for cell density is crucial. Too few cells will give a low signal, while too many can increase the background.

  • Agonist Concentration and Incubation Time: Ensure you are using a saturating concentration of your agonist for the maximal response and have an optimized incubation time. A kinetic study of cAMP accumulation can help determine the best time point for measurement.

  • Choice of Assay Kit: Different cAMP assay kits have varying sensitivities. Research and potentially test a more sensitive assay technology.

  • Wash Steps: If using a wash-based assay, increasing the number and volume of wash steps can help reduce background.

  • Plate Choice: For luminescence or fluorescence-based assays, using the appropriate plate type (e.g., white, opaque plates for luminescence) can significantly improve the signal-to-noise ratio.

Issue 4: Receptor Desensitization and Downregulation

Q: I'm observing a decrease in the maximal response (Emax) or a rightward shift in the agonist's potency (EC50) with prolonged incubation. Is this receptor desensitization?

A: Yes, this is a classic sign of receptor desensitization. Prolonged exposure to an agonist can lead to a state of reduced responsiveness. This is a physiological process to protect the cell from overstimulation.

Mechanisms of Desensitization:

  • Uncoupling: G protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor. This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from the Gs protein, thereby reducing cAMP signaling.

  • Internalization: β-arrestin binding can also lead to the internalization of the receptor from the cell surface, making it unavailable for further agonist stimulation.

  • Downregulation: With very prolonged agonist exposure, the total number of receptors in the cell can decrease, a process known as downregulation.

How to Address Desensitization in Assays:

  • Shorten Incubation Times: Perform time-course experiments to identify an incubation period that is long enough to generate a robust signal but short enough to minimize desensitization.

  • Use Partial Agonists: Partial agonists have been shown to cause less desensitization compared to full agonists.

  • Washout Experiments: To study resensitization, you can perform washout experiments where the agonist is removed, and the cells are allowed to recover before a second stimulation.

  • Consider Biased Agonists: Some agonists may be "biased" towards G-protein signaling and cause less β-arrestin recruitment, potentially leading to reduced desensitization.

Data Presentation

Table 1: Troubleshooting Guide Summary

Problem Potential Cause Recommended Solution
High Background Signal High basal adenylyl cyclase activitySerum-starve cells before the assay.
Incomplete PDE inhibitionOptimize the concentration of the PDE inhibitor (e.g., IBMX).
Overly confluent or unhealthy cellsUse cells at an optimal density and ensure high viability.
Reagent contaminationPrepare fresh buffers and reagent dilutions.
Low or No Signal Inactive agonistTest a fresh stock of the agonist.
Low receptor expressionConfirm receptor expression via a secondary method (e.g., Western blot).
Suboptimal assay conditionsOptimize cell number, agonist concentration, and incubation time.
Poor Signal-to-Noise Suboptimal cell densityPerform a cell titration experiment.
Insensitive assay formatConsider using a more sensitive detection technology (e.g., HTRF, BRET).
Receptor Desensitization Prolonged agonist exposureShorten the agonist incubation time.
Strong agonist activityConsider using a partial agonist for comparison.

Table 2: Example Agonist Coupling Efficiencies and Desensitization

Agonist Relative Coupling Efficiency (%) Rate of Desensitization
Epinephrine100Very High
Fenoterol42High
Albuterol4.9Moderate
Dobutamine2.5Low
Ephedrine1.1Very Low

Data adapted from studies on HEK-293 cells overexpressing the β2AR. The rate and extent of agonist-induced desensitization follow the same order as coupling efficiency.

Experimental Protocols

Protocol 1: General cAMP Accumulation Assay

This protocol provides a general workflow for a competitive immunoassay to measure cAMP levels.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Serum Starvation (Optional): The next day, replace the growth medium with a serum-free medium and incubate for 2-4 hours.

  • Agonist Stimulation:

    • Prepare serial dilutions of the β2-agonist in a suitable assay buffer.

    • Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to the cells to prevent cAMP degradation.

    • Remove the medium and add the agonist dilutions to the cells.

    • Incubate for the optimized duration (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Add the cell lysis reagent provided in your cAMP assay kit. This reagent typically contains a labeled cAMP (e.g., biotinylated or fluorescent) and an anti-cAMP antibody.

    • Incubate at room temperature to allow for cell lysis and the competitive binding reaction to reach equilibrium.

  • Signal Measurement:

    • Add the detection reagent as per the kit instructions (e.g., a substrate for an enzyme label or a fluorescent conjugate).

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader. The signal will be inversely proportional to the amount of cAMP in the sample.

Protocol 2: Reporter Gene Assay

This protocol outlines the steps for a reporter gene assay using a cAMP response element (CRE).

  • Cell Transfection: Co-transfect cells with a plasmid encoding the β2-adrenergic receptor and a reporter plasmid containing a CRE upstream of a reporter gene (e.g., luciferase).

  • Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to recover for 24-48 hours.

  • Agonist Stimulation:

    • Prepare serial dilutions of the β2-agonist in a serum-free medium.

    • Replace the culture medium with the agonist dilutions.

    • Incubate for an optimized period (typically 4-6 hours) to allow for gene transcription and translation.

  • Cell Lysis:

    • Remove the medium and wash the cells with PBS.

    • Add a passive lysis buffer and incubate at room temperature with gentle shaking to ensure complete lysis.

  • Luciferase Assay:

    • Transfer the cell lysate to a white, opaque 96-well plate.

    • Add the firefly luciferase assay reagent to each well.

    • Measure the luminescence using a plate reader.

Visualizations

Technical Support Center: Addressing Tachyphylaxis in Long-Term Clorprenaline Hydrochloride Exposure Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to tachyphylaxis in long-term Clorprenaline hydrochloride exposure studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective β2-adrenergic receptor agonist.[1] Its primary mechanism of action involves binding to β2-adrenergic receptors on the smooth muscle cells of the bronchi.[1] This binding activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets, causing smooth muscle relaxation and bronchodilation.[2]

Q2: What is tachyphylaxis and why is it a concern in my long-term Clorprenaline studies?

Tachyphylaxis is a phenomenon where the effect of a drug diminishes over time with repeated or continuous administration.[3] In the context of long-term Clorprenaline exposure, this means the bronchodilatory response may decrease, which is a critical consideration in preclinical and clinical studies aiming to establish long-term efficacy and safety.[3][4]

Q3: What are the cellular mechanisms underlying tachyphylaxis to β2-agonists like Clorprenaline?

Tachyphylaxis to β2-agonists is a multi-step process primarily involving:

  • Receptor Desensitization: This is a rapid process that occurs within minutes to hours. Upon prolonged agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the β2-adrenergic receptor.[5]

  • β-Arrestin Recruitment: The phosphorylated receptor is then recognized by β-arrestin proteins. The binding of β-arrestin sterically hinders the receptor's interaction with the Gs protein, uncoupling it from the downstream signaling cascade and reducing cAMP production.[5]

  • Receptor Internalization: The receptor-β-arrestin complex is targeted for internalization into endosomes via clathrin-coated pits.[6] This removes the receptors from the cell surface, making them unavailable for further agonist binding.

  • Receptor Downregulation: With very prolonged agonist exposure (hours to days), the internalized receptors may be targeted for lysosomal degradation, leading to a decrease in the total number of receptors in the cell.[6]

Q4: How can I quantitatively assess tachyphylaxis in my experiments?

Tachyphylaxis can be quantified by measuring changes in several key parameters after long-term exposure to Clorprenaline compared to a vehicle control:

  • Functional Response: A rightward shift in the dose-response curve (increased EC50) or a decrease in the maximal response (Emax) in a cAMP accumulation assay indicates functional desensitization.

  • Receptor Number: A decrease in the total number of receptors (Bmax), as determined by a radioligand binding assay, indicates receptor downregulation.

  • Receptor Affinity: Changes in the dissociation constant (Kd) from radioligand binding assays can provide insights into the receptor's affinity for the ligand.

Troubleshooting Guides

Problem 1: I am observing a diminished functional response (decreased Emax or increased EC50) to Clorprenaline in my cell-based cAMP assay after long-term pre-treatment, but I don't see a significant change in total receptor number (Bmax) in my binding assay.

  • Possible Cause: This is a classic presentation of receptor desensitization and uncoupling, rather than downregulation. The receptors are still present but are unable to effectively signal.

  • Troubleshooting Steps:

    • Confirm Uncoupling: The primary mechanism is likely GRK-mediated phosphorylation and β-arrestin binding.

    • Assess β-Arrestin Recruitment: Perform a β-arrestin recruitment assay to directly measure the interaction between the β2-adrenergic receptor and β-arrestin after Clorprenaline exposure. An increased recruitment in the pre-treated cells would support this hypothesis.

    • Check Assay Conditions: Ensure that the cAMP assay is performed under conditions that prevent receptor re-sensitization during the assay itself (e.g., keeping the cells on ice, including phosphodiesterase inhibitors).

Problem 2: My dose-response curve for Clorprenaline is inconsistent across experiments.

  • Possible Cause: Variability in cell health, passage number, or experimental conditions can lead to inconsistent results.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Use cells within a consistent and narrow passage number range. Ensure cells are healthy and at a consistent confluency at the time of the experiment.

    • Optimize Agonist Incubation Time: Determine the optimal stimulation time for maximal cAMP production in your specific cell line.

    • Control for Phosphodiesterase Activity: Always include a phosphodiesterase (PDE) inhibitor, such as IBMX, in your cAMP assays to prevent the degradation of cAMP.

    • Verify Reagent Stability: Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

Problem 3: I am not seeing any evidence of tachyphylaxis even after prolonged incubation with Clorprenaline.

  • Possible Cause: The concentration of Clorprenaline or the duration of incubation may be insufficient to induce tachyphylaxis in your experimental system. Alternatively, your assay may not be sensitive enough to detect the changes.

  • Troubleshooting Steps:

    • Increase Agonist Concentration and/or Incubation Time: Perform a time-course and concentration-response experiment for the pre-treatment phase to determine the optimal conditions for inducing tachyphylaxis.

    • Use a Positive Control: Include a known potent β2-agonist that has been shown to induce tachyphylaxis (e.g., isoproterenol) as a positive control to validate your experimental setup.

    • Check Cell Line Expression Levels: In cell lines with very high receptor expression (overexpression systems), the receptor reserve may be large, and a significant portion of receptors may need to be desensitized before a functional deficit is observed.

    • Assess Downstream Readouts: Consider measuring a more downstream functional endpoint that may be more sensitive to subtle changes in signaling.

Data Presentation

Due to the limited availability of specific quantitative data for long-term this compound exposure in the public domain, the following tables present representative data from studies on other β2-agonists to illustrate the expected quantitative changes associated with tachyphylaxis.

Table 1: Representative Functional Desensitization Data (cAMP Accumulation)

Agonist Pre-treatment (24 hours)EC50 (nM)Emax (% of control)
Vehicle10100
β2-Agonist (e.g., Isoproterenol)5075
This table illustrates a typical rightward shift in the EC50 and a decrease in the Emax, indicating reduced potency and efficacy after prolonged agonist exposure.

Table 2: Representative Receptor Downregulation Data (Radioligand Binding)

Agonist Pre-treatment (24 hours)Bmax (fmol/mg protein)Kd (nM)
Vehicle2501.5
β2-Agonist (e.g., Isoproterenol)1501.6
This table shows a decrease in the total number of receptors (Bmax) with minimal change in receptor affinity (Kd), which is characteristic of receptor downregulation.

Experimental Protocols

Protocol 1: Whole-Cell cAMP Accumulation Assay

Objective: To measure the functional response to Clorprenaline by quantifying intracellular cAMP levels.

Methodology:

  • Cell Culture: Plate cells expressing the β2-adrenergic receptor (e.g., HEK293 or CHO cells) in 96-well plates and grow to 80-90% confluency.

  • Induction of Tachyphylaxis: Treat cells with the desired concentrations of this compound or vehicle for the specified duration (e.g., 1, 6, 12, or 24 hours) in serum-free media.

  • Wash and Pre-incubation: Gently wash the cells twice with warm, serum-free media. Pre-incubate the cells in serum-free media containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.

  • Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions (e.g., using 0.1 M HCl or a specific lysis buffer).

  • Quantification: Determine the cAMP concentration in the cell lysates using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Data Analysis: Plot the cAMP concentration against the log of the Clorprenaline concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Protocol 2: Radioligand Binding Assay for Receptor Number (Bmax)

Objective: To determine the total number of β2-adrenergic receptors.

Methodology:

  • Cell Culture and Treatment: Culture and treat cells with this compound or vehicle as described in Protocol 1.

  • Membrane Preparation: Harvest the cells, wash with ice-cold PBS, and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Saturation Binding: In a 96-well plate, incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled β2-adrenergic receptor antagonist (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol).

  • Determination of Non-specific Binding: For each concentration of radioligand, run a parallel set of reactions containing a high concentration of a non-labeled β2-adrenergic receptor antagonist (e.g., 10 µM propranolol) to determine non-specific binding.

  • Incubation: Incubate the plates at room temperature or 37°C for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the specific binding against the radioligand concentration and fit the data to a one-site binding hyperbola to determine the Bmax (maximal number of binding sites) and Kd (dissociation constant).

Protocol 3: β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the β2-adrenergic receptor upon agonist stimulation.

Methodology:

  • Cell Line: Utilize a cell line specifically designed for β-arrestin recruitment assays, often employing enzyme fragment complementation (EFC), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET) technology. These cells typically co-express the β2-adrenergic receptor fused to one component of the reporter system and β-arrestin fused to the other.

  • Cell Plating: Plate the cells in a 96-well or 384-well plate according to the assay manufacturer's protocol.

  • Agonist Addition: Add varying concentrations of this compound to the wells.

  • Incubation: Incubate the plate for the time recommended by the assay manufacturer (typically 30-90 minutes) at 37°C.

  • Signal Detection: Add the detection reagents and measure the luminescent or fluorescent signal using a plate reader.

  • Data Analysis: Plot the signal against the log of the Clorprenaline concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.

Visualizations

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_desensitization Desensitization Pathway Clorprenaline Clorprenaline (Agonist) b2AR β2-Adrenergic Receptor Clorprenaline->b2AR Binds to Gs Gs Protein (α, β, γ subunits) b2AR->Gs Activates GRK GRK b2AR->GRK Recruits & Activates (Agonist-occupied) bArrestin β-Arrestin b2AR->bArrestin Binds to (Phosphorylated) AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates targets leading to GRK->b2AR Phosphorylates bArrestin->b2AR Uncouples from Gs Endosome Endosome bArrestin->Endosome Promotes Internalization to

Caption: β2-Adrenergic Receptor Signaling and Desensitization Pathway.

G cluster_assays Parallel Assessment start Start: Assess Tachyphylaxis culture Culture cells expressing β2-adrenergic receptor start->culture pretreat Pre-treat cells with Clorprenaline (long-term) vs. Vehicle Control culture->pretreat functional_assay Functional Assay (cAMP Accumulation) pretreat->functional_assay binding_assay Receptor Binding Assay (Radioligand Binding) pretreat->binding_assay arrestin_assay β-Arrestin Recruitment Assay pretreat->arrestin_assay analyze_functional Analyze Dose-Response: Calculate EC50 and Emax functional_assay->analyze_functional analyze_binding Analyze Saturation Binding: Calculate Bmax and Kd binding_assay->analyze_binding analyze_arrestin Analyze Dose-Response: Calculate EC50 for recruitment arrestin_assay->analyze_arrestin compare Compare results between Clorprenaline-treated and Vehicle Control groups analyze_functional->compare analyze_binding->compare analyze_arrestin->compare conclusion Conclusion: Quantify degree of desensitization, downregulation, and receptor-arrestin interaction compare->conclusion

Caption: Experimental Workflow for Assessing Tachyphylaxis.

G start Problem: Unexpected Tachyphylaxis Results q1 Is the functional response decreased without a change in Bmax? start->q1 Functional vs. Binding Discrepancy q2 Are results inconsistent between experiments? start->q2 Reproducibility Issues q3 Is there no evidence of tachyphylaxis? start->q3 Lack of Expected Effect a1 Likely Receptor Uncoupling. - Perform β-arrestin recruitment assay. - Check cAMP assay conditions. q1->a1 Yes a2 Check for Experimental Variability. - Standardize cell culture (passage, confluency). - Optimize incubation times. - Ensure use of PDE inhibitors. q2->a2 Yes a3 Insufficient Induction or Detection. - Increase agonist pre-treatment concentration and/or duration. - Use a potent positive control (e.g., isoproterenol). - Verify receptor expression levels. q3->a3 Yes

Caption: Troubleshooting Logic for Tachyphylaxis Experiments.

References

Technical Support Center: Overcoming the Common Ion Effect for Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by the common ion effect on hydrochloride (HCl) salts in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the common ion effect and why does it affect my hydrochloride salt?

The common ion effect describes the decrease in solubility of an ionic compound when a solution already containing one of the ions in the compound is added. For a hydrochloride salt (Drug-HCl), the salt dissociates in solution into the protonated drug cation (Drug-H+) and a chloride anion (Cl-). If the buffer or medium you are using already contains chloride ions (for example, from HCl used to adjust the pH, or from salts like sodium chloride), it will shift the equilibrium of the dissolution process to the left, favoring the solid, undissolved state of your Drug-HCl. This leads to a decrease in the observed solubility.[1][2]

Q2: I've converted my drug to a hydrochloride salt to increase its solubility, but it's still poorly soluble in my acidic buffer. Why is this happening?

While salt formation is a common strategy to enhance the solubility of ionizable drugs, it doesn't guarantee high solubility in all conditions.[3][4] In acidic buffers prepared with hydrochloric acid, the high concentration of chloride ions from the acid can significantly suppress the solubility of your hydrochloride salt due to the common ion effect.[5] In some cases, the free base form of the drug may actually be more soluble in a low pH environment than its hydrochloride salt form when a high concentration of chloride ions is present.[4][6]

Q3: What are the primary strategies to overcome the common ion effect for my hydrochloride salt?

There are several effective strategies to mitigate the common ion effect:

  • Use of Non-Chloride Buffers: Replace chloride-containing buffers with alternatives such as phosphate (B84403), citrate (B86180), or acetate (B1210297) buffers.

  • Employing Co-solvents: Increase the solubility of the hydrochloride salt by adding a water-miscible organic solvent to the aqueous buffer.

  • pH Adjustment with Non-Chloride Acids: If the pH of the buffer needs to be lowered, use an acid that does not introduce a common ion, such as phosphoric acid or citric acid.

  • Formation of Alternative Salt Forms or Co-crystals: In the drug development phase, consider creating a different salt of your active pharmaceutical ingredient (API), such as a mesylate or tosylate salt, which may have a better solubility profile.[7] Co-crystals, which are multi-component crystals of the API and a coformer, can also be designed to enhance solubility.[8]

Q4: How do I choose the right non-chloride buffer for my experiment?

The choice of buffer depends on the desired pH range of your experiment and the chemical properties of your drug.

  • Phosphate buffers are effective in the pH range of 6.2 to 8.2.

  • Citrate buffers are suitable for a pH range of 3.0 to 6.2.

  • Acetate buffers work well in the pH range of 3.8 to 5.8.

It is crucial to experimentally determine the solubility of your hydrochloride salt in the selected buffer to ensure it meets the requirements of your assay.

Troubleshooting Guides

Issue: My hydrochloride salt is precipitating out of my buffer solution.

1. Identify the Source of the Common Ion:

  • Check the composition of your buffer. Does it contain hydrochloric acid or any chloride salts (e.g., NaCl, KCl)?

  • Review your experimental procedure. Are you adding any solutions that contain chloride?

2. Quantify the Problem:

  • Perform a solubility study using the detailed shake-flask method outlined in the Experimental Protocols section to determine the actual solubility of your compound in the problematic buffer.

3. Implement a Solution:

  • Strategy 1: Switch to a Non-Chloride Buffer. Based on your required pH, prepare a phosphate, citrate, or acetate buffer of the same molarity and pH. Re-measure the solubility to confirm an improvement.

  • Strategy 2: Use a Co-solvent. If you must use a chloride-containing buffer, systematically screen for a suitable co-solvent to increase the solubility of your compound. A detailed protocol for co-solvent screening is provided in the Experimental Protocols section.

  • Strategy 3: Adjust pH with a Different Acid. If you are preparing an acidic buffer, substitute hydrochloric acid with phosphoric acid or citric acid to avoid introducing chloride ions.

Visual Troubleshooting Workflow

Caption: Troubleshooting workflow for addressing precipitation of hydrochloride salts.

Data Presentation

Table 1: Solubility of Propranolol Hydrochloride in Various Buffer Systems

Buffer SystempHTemperature (°C)Solubility (mg/mL)
HCl Buffer1.2Ambient225[3]
Phosphate Buffer6.8Ambient130[3]
Phosphate Buffered Saline (PBS)7.2Ambient~5[7]
Water-AmbientSoluble[4]

Note: This table compiles data from multiple sources and experimental conditions may vary.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility by Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.[9][10]

Materials:

  • Test compound (hydrochloride salt)

  • Selected buffer solutions (e.g., 0.1 M phosphate buffer pH 7.4, 0.1 M citrate buffer pH 5.0)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Calibrated pH meter

Procedure:

  • Add an excess amount of the solid test compound to a vial containing a known volume (e.g., 10 mL) of the desired buffer. The excess solid should be clearly visible.

  • Seal the vials tightly to prevent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

  • Equilibrate the samples for a sufficient period to reach equilibrium. This is typically 24 to 72 hours. A time course study can be performed to determine the optimal equilibration time.

  • After equilibration, allow the samples to stand undisturbed for a short period to allow for sedimentation of the excess solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Separate the undissolved solid from the saturated solution by either centrifugation or filtration.

    • Centrifugation: Centrifuge the aliquot at a high speed (e.g., 14,000 rpm) for 15-20 minutes.

    • Filtration: Filter the aliquot through a syringe filter. Ensure the filter material is compatible with your sample.

  • Dilute the clear filtrate or supernatant with the appropriate mobile phase or buffer to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method.

  • Measure the pH of the final saturated solution to confirm it has not significantly changed during the experiment.

Protocol 2: Screening for Co-solvent to Enhance Solubility

This protocol provides a systematic approach to identify an effective co-solvent for increasing the solubility of a hydrochloride salt.

Materials:

Procedure:

  • Prepare a series of buffer/co-solvent mixtures. For example, for ethanol, prepare solutions with 10%, 20%, 30%, 40%, and 50% (v/v) ethanol in your primary buffer.

  • For each buffer/co-solvent mixture, determine the solubility of your hydrochloride salt using the Shake-Flask Method described in Protocol 1.

  • Create a plot of solubility versus co-solvent concentration for each co-solvent tested.

  • Analyze the plots to identify the co-solvent and the concentration that provides the desired level of solubility enhancement.

  • Important Consideration: Ensure that the selected co-solvent and its concentration are compatible with any downstream applications or assays.

Visual Representation of Co-Solvent Screening

CoSolvent_Screening start Low Solubility of HCl Salt in Buffer select_cosolvents Select Potential Co-solvents (Ethanol, PG, PEG400, DMSO) start->select_cosolvents prepare_mixtures Prepare Buffer/Co-solvent Mixtures (e.g., 10-50% v/v) select_cosolvents->prepare_mixtures measure_solubility Determine Solubility in Each Mixture (Shake-Flask Method) prepare_mixtures->measure_solubility plot_data Plot Solubility vs. Co-solvent Concentration measure_solubility->plot_data analyze_results Analyze Results to Find Optimal Co-solvent & Concentration plot_data->analyze_results successful_enhancement Solubility Successfully Enhanced analyze_results->successful_enhancement Optimal Conditions Found try_other_cosolvents Try Different Co-solvents or Alternative Strategies analyze_results->try_other_cosolvents Enhancement Insufficient

Caption: Workflow for co-solvent screening to enhance hydrochloride salt solubility.

Signaling Pathways and Logical Relationships

The Common Ion Effect Equilibrium

The common ion effect is a direct application of Le Châtelier's principle to a solubility equilibrium. The diagram below illustrates how the presence of a common ion (Cl⁻) shifts the equilibrium of a dissolving hydrochloride salt.

Common_Ion_Effect cluster_equilibrium Solubility Equilibrium DrugHCl_solid Drug-HCl (solid) dissolved_ions Drug-H⁺ (aq) + Cl⁻ (aq) DrugHCl_solid->dissolved_ions Dissolution dissolved_ions->DrugHCl_solid Precipitation add_Cl Addition of Common Ion (Cl⁻) from Buffer shift_left Equilibrium Shifts Left add_Cl->shift_left shift_left->dissolved_ions decreased_solubility Decreased Solubility of Drug-HCl shift_left->decreased_solubility

Caption: The common ion effect on hydrochloride salt solubility equilibrium.

References

Best practices for storing and handling Clorprenaline hydrochloride powder and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Clorprenaline hydrochloride powder and solutions.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: this compound powder should be stored in a tightly sealed container, away from moisture. For short-term storage, 4°C is recommended. For long-term storage, refer to the supplier's instructions, with some sources suggesting -20°C.[1] The powder is generally shipped at room temperature and is stable for several weeks during ordinary shipping.[1]

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: this compound is soluble in several common laboratory solvents. Dimethyl sulfoxide (B87167) (DMSO), water, and ethanol (B145695) are all suitable for preparing stock solutions.[2] It is also soluble in Phosphate-Buffered Saline (PBS).[3] When using DMSO, it is crucial to use a fresh, non-hygroscopic batch, as absorbed moisture can significantly reduce the solubility of the compound.[4]

Q3: My this compound solution appears to have precipitated. What should I do?

A3: If you observe precipitation or phase separation during the preparation of your solution, gentle heating and/or sonication can be used to aid dissolution.[4] Ensure that the solvent has not absorbed moisture, especially when using DMSO.[4] It is also important to check the recommended solubility limits for the chosen solvent system to ensure you are not attempting to prepare a supersaturated solution.

Q4: How should I store stock solutions of this compound?

A4: To maintain the stability of your stock solutions, it is recommended to aliquot them into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4][5] For storage, the following conditions are generally recommended:

  • -20°C for up to 1 month.[3][4]

  • -80°C for up to 6 months.[3][4]

Always store solutions in tightly sealed containers to prevent solvent evaporation and exposure to moisture.

Q5: Is it necessary to prepare fresh working solutions for in vivo experiments?

A5: Yes, for in vivo experiments, it is highly recommended to prepare the working solution freshly on the day of use to ensure its potency and stability.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Powder appears clumpy or discolored. Moisture absorption.Store the powder in a desiccator. If clumping is severe, it may indicate degradation, and using a fresh batch is advisable.
Difficulty dissolving the powder. - Insufficient solvent volume.- Inappropriate solvent.- Low temperature.- Moisture in the solvent (especially DMSO).- Ensure you are using a sufficient volume of solvent for the desired concentration.- Use gentle warming or sonication to aid dissolution.[4]- Use fresh, anhydrous DMSO.[4]- Refer to the solubility data table to select the most appropriate solvent.
Precipitation in the solution upon storage. - Solution is supersaturated.- Storage temperature is too low for the solvent system.- Solvent evaporation.- Gently warm the solution to redissolve the precipitate.- Consider preparing a less concentrated stock solution.- Ensure vials are tightly sealed to prevent solvent evaporation.
Inconsistent experimental results. - Degradation of the compound due to improper storage.- Repeated freeze-thaw cycles of the stock solution.- Use of old working solutions.- Always use freshly prepared working solutions for experiments.[4]- Aliquot stock solutions to avoid multiple freeze-thaw cycles.[4][5]- Ensure both powder and stock solutions are stored at the recommended temperatures and for the appropriate duration.

Data Presentation

Table 1: Storage Conditions for this compound

FormStorage ConditionDuration
Powder Room TemperatureShort-term (shipping)[1][3]
4°CShort-term[3]
-20°CLong-term[1]
Stock Solution -20°CUp to 1 month[3][4]
-80°CUp to 6 months[3][4]

Table 2: Solubility of this compound

SolventReported Solubility
DMSO ≥ 8.35 mg/mL[6]
50 mg/mL (199.8 mM)[2]
100 mg/mL (399.74 mM) - requires sonication[3][4]
Water 50 mg/mL (199.8 mM)[2]
≥ 100 mg/mL (399.74 mM)[3][4]
Ethanol 50 mg/mL (199.8 mM)[2]
PBS 100 mg/mL (399.74 mM) - requires sonication[3]

Table 3: Example Formulations for In Vivo Studies

Formulation ComponentsCompositionResulting Solubility
DMSO/PEG300/Tween-80/Saline 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[3][4]
DMSO/SBE-β-CD/Saline 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[3][4]
DMSO/Corn Oil 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[3][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 250.16 g/mol ). For 1 mL of a 10 mM solution, you will need 2.5016 mg.

  • Dissolution: Add the powder to a sterile microcentrifuge tube. Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration.

  • Mixing: Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C for up to one month or -80°C for up to six months.

Protocol 2: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products. While specific degradation pathways for this compound are not extensively detailed in the available literature, a general approach can be followed.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration.

  • Stress Conditions: Expose aliquots of the stock solution to various stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature for a defined period.

    • Oxidation: Add 3% hydrogen peroxide and store at room temperature, protected from light.

    • Thermal Degradation: Incubate a solid sample and a solution sample at an elevated temperature (e.g., 70°C).

    • Photodegradation: Expose a solution to UV light in a photostability chamber.

  • Neutralization: After the defined stress period, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including a control (unstressed) sample, using a stability-indicating HPLC method. This method should be capable of separating the intact drug from any degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

Visualizations

G Clorprenaline Signaling Pathway Clorprenaline Clorprenaline Beta2AR β2-Adrenergic Receptor Clorprenaline->Beta2AR Binds to GsProtein Gs Protein Beta2AR->GsProtein Activates AdenylylCyclase Adenylyl Cyclase GsProtein->AdenylylCyclase Activates cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Signaling pathway of Clorprenaline in bronchial smooth muscle cells.

G Experimental Workflow: Solution Preparation and Storage start Start weigh Weigh Clorprenaline Hydrochloride Powder start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve mix Vortex/Sonicate until Dissolved dissolve->mix aliquot Aliquot into Single-Use Vials mix->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing and storing this compound solutions.

G Troubleshooting Logic for Solubility Issues issue Powder Not Dissolving check_solvent Is the solvent appropriate and fresh? issue->check_solvent use_fresh_solvent Use fresh, anhydrous solvent check_solvent->use_fresh_solvent No check_concentration Is the concentration too high? check_solvent->check_concentration Yes use_fresh_solvent->issue reduce_concentration Reduce concentration or add more solvent check_concentration->reduce_concentration Yes apply_energy Apply gentle heat or sonication check_concentration->apply_energy No reduce_concentration->issue dissolved Dissolved apply_energy->dissolved

Caption: Logical steps for troubleshooting solubility problems.

References

Validation & Comparative

A Comparative In Vitro Analysis of Clorprenaline Hydrochloride and Salbutamol Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of respiratory therapeutics, β2-adrenergic receptor agonists are a cornerstone for managing bronchoconstriction. This guide provides a detailed in vitro comparison of two such agonists: Clorprenaline hydrochloride and the widely-used benchmark, Salbutamol. While direct head-to-head in vitro studies are conspicuously absent in publicly available literature, this document synthesizes the known pharmacological profiles of each compound to offer a valuable resource for the scientific community.

Both Clorprenaline, also known as Isoprophenamine, and Salbutamol exert their therapeutic effects by stimulating β2-adrenergic receptors, leading to the relaxation of bronchial smooth muscle.[1][2] This guide delves into their shared mechanism of action, presents available quantitative data, and outlines the standard experimental protocols used to evaluate the in vitro efficacy of such compounds.

Mechanism of Action: The β2-Adrenergic Signaling Pathway

This compound and Salbutamol are selective β2-adrenergic receptor agonists.[1][3][4] Their primary mechanism involves binding to β2-adrenergic receptors on the surface of airway smooth muscle cells. This binding event activates the associated Gs protein, which in turn stimulates the enzyme adenylyl cyclase.[1] Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and ultimately causing smooth muscle relaxation and bronchodilation.[1][5]

G_protein_signaling β2-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane Agonist Agonist β2_AR β2-Adrenergic Receptor Agonist->β2_AR Binds Gs_protein Gs Protein β2_AR->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Smooth_Muscle_Relaxation Leads to experimental_workflow In Vitro Efficacy Assessment Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Accumulation Assay Membrane_Prep Membrane Preparation (β2-AR expressing cells) Incubation_Binding Incubation with Radioligand & Test Compound Membrane_Prep->Incubation_Binding Filtration Filtration Incubation_Binding->Filtration Quantification_Binding Scintillation Counting Filtration->Quantification_Binding Analysis_Binding IC50 & Ki Determination Quantification_Binding->Analysis_Binding Cell_Culture Cell Culture (β2-AR expressing cells) Stimulation Agonist Stimulation Cell_Culture->Stimulation Lysis Cell Lysis Stimulation->Lysis Quantification_cAMP cAMP Measurement (ELISA/FRET) Lysis->Quantification_cAMP Analysis_cAMP EC50 & Emax Determination Quantification_cAMP->Analysis_cAMP

References

A Comparative Analysis of β2-Adrenergic Receptor Binding Affinity: Clorprenaline Hydrochloride vs. Isoproterenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Clorprenaline hydrochloride and Isoproterenol, with a focus on their binding affinity for the β2-adrenergic receptor. While both are recognized as agonists at β-adrenergic receptors, this document aims to present the available experimental data for a direct comparison, alongside the methodologies used to obtain such data.

Introduction to the Compounds

This compound is identified as a β2-adrenergic receptor agonist.[1][2][3] Its mechanism of action involves binding to and activating these receptors, primarily leading to bronchodilation, which has suggested its potential in asthma research.[1][4]

Isoproterenol (also known as Isoprenaline) is a non-selective β-adrenoceptor agonist, meaning it acts on both β1 and β2 receptors.[5] It is a standard agonist used in research and has well-documented effects, including vasodilation and bronchodilation.[5]

Quantitative Comparison of β2-Receptor Binding Affinity

A thorough review of available scientific literature reveals a significant gap in the quantitative data for this compound's binding affinity to the β2-adrenergic receptor. While its activity as a β2-agonist is established, specific inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) from competitive radioligand binding assays are not reported in the searched literature.[6]

In contrast, Isoproterenol has been extensively studied, and its binding affinity for the β2-adrenergic receptor has been determined in various studies. The reported affinity can vary depending on the experimental conditions.

Compoundβ2-Adrenergic Receptor Binding Affinity (Ki)Reference
This compound Not Reported[6]
Isoproterenol 0.46 µM (in the presence of GTP)[7]
0.02 µM (in the absence of GTP)[7]
2-3 x 10⁻⁶ M (papillary muscle)[8]
2-4 x 10⁻⁸ M (left atria)[8]

Note: The variation in Isoproterenol's Ki values highlights the importance of standardized experimental conditions when comparing binding affinities. The presence or absence of GTP can influence the receptor's conformation and, consequently, agonist affinity. Different tissue preparations can also yield different results.

Experimental Protocols

To determine and compare the β2-receptor binding affinity of compounds like this compound and Isoproterenol, a competitive radioligand binding assay is the gold standard.[9]

Competitive Radioligand Binding Assay for β2-Adrenergic Receptor

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., Clorprenaline) for the β2-adrenergic receptor.

Materials:

  • Receptor Source: Cell membranes from a cell line stably expressing the human β2-adrenergic receptor (e.g., HEK-293 or CHO cells).

  • Radioligand: A high-affinity radiolabeled antagonist for the β2-receptor (e.g., [³H]-CGP 12177 or [¹²⁵I]-Cyanopindolol).

  • Test Compound: Unlabeled this compound or Isoproterenol.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled β-adrenergic antagonist (e.g., 10 µM Propranolol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Instrumentation: Scintillation counter or gamma counter, filtration apparatus.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the β2-adrenergic receptor to a high density.

    • Harvest the cells and homogenize them in an ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[10]

  • Binding Assay:

    • In a 96-well plate, set up the following reaction tubes in triplicate:

      • Total Binding: Receptor membranes, radioligand, and assay buffer.

      • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a non-radiolabeled antagonist.

      • Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the unlabeled test compound (e.g., Clorprenaline).

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Quantify the radioactivity trapped on the filters using a scintillation or gamma counter.[11]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]

Visualizing the Mechanism and Workflow

β2-Adrenergic Receptor Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist initiates a signaling cascade that leads to various physiological responses, most notably smooth muscle relaxation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (Clorprenaline or Isoproterenol) Beta2AR β2-Adrenergic Receptor Agonist->Beta2AR Binds to G_Protein Gs Protein (αβγ) Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates targets leading to

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram outlines the key steps in determining the binding affinity of a compound for the β2-adrenergic receptor.

G cluster_prep Preparation cluster_assay Assay cluster_sep Separation & Detection cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound Receptor_Prep->Incubation Ligand_Prep Radioligand and Test Compound Preparation Ligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligand Incubation->Filtration Counting Quantification of Radioactivity Filtration->Counting IC50_Calc IC50 Determination from Competition Curve Counting->IC50_Calc Ki_Calc Ki Calculation using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow for Competitive Radioligand Binding Assay.

Conclusion

While both this compound and Isoproterenol are agonists of the β2-adrenergic receptor, a direct quantitative comparison of their binding affinities is hindered by the lack of published data for Clorprenaline. Isoproterenol's affinity for the β2-receptor has been documented, though values can vary based on experimental conditions. The provided experimental protocol for a competitive radioligand binding assay offers a clear methodology for researchers to determine the binding affinity of Clorprenaline, which would enable a direct and quantitative comparison with Isoproterenol and other β2-agonists. This would be a valuable contribution to the pharmacological characterization of Clorprenaline.

References

Comparative Guide to the Bioanalytical Method Validation of Clorprenaline Hydrochloride in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Clorprenaline hydrochloride in plasma, tailored for researchers, scientists, and drug development professionals. The focus is on providing objective performance comparisons and detailed experimental data to aid in the selection and implementation of a robust analytical method.

Overview of Bioanalytical Methods

The quantification of Clorprenaline, a beta-agonist, in biological matrices like plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and regulatory compliance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and specificity. This guide will focus on LC-MS/MS-based methods and compare different sample preparation techniques.

Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for removing interferences and concentrating the analyte. The three most common techniques for plasma samples are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Table 1: Performance Comparison of Sample Preparation Methods for Clorprenaline Analysis

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein removal by precipitation with an organic solvent.Partitioning of the analyte between two immiscible liquid phases.Analyte retention on a solid sorbent followed by elution.
Typical Recovery 80-95%85-110%[1]93-112%[2]
Matrix Effect HighModerateLow
Selectivity LowModerateHigh
Speed FastModerateSlow
Cost LowLowHigh
Automation Potential HighModerateHigh

Experimental Protocols

Below are detailed experimental protocols for a representative LC-MS/MS method for the determination of Clorprenaline in plasma. These protocols are based on established methods for beta-agonists and similar compounds.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: To 500 µL of plasma, add an internal standard (e.g., a deuterated analog of Clorprenaline). Vortex and load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is commonly used.

  • Mobile Phase: A gradient elution is typically employed with:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Transitions:

    • Clorprenaline: m/z (precursor ion) → m/z (product ion) - Specific transitions need to be determined experimentally.

    • Internal Standard: m/z (precursor ion) → m/z (product ion) - Specific transitions for the chosen IS.

  • Ion Source Temperature: 500°C[2]

  • Desolvation Gas Flow: 800 L/hr[1]

Method Validation Parameters

A bioanalytical method must be validated to ensure its reliability. The following table summarizes typical acceptance criteria and expected performance for a Clorprenaline assay in plasma.

Table 2: Summary of Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria (FDA/EMA Guidelines)Typical Performance for Clorprenaline
Linearity (r²) ≥ 0.99> 0.99
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy ±20%, Precision ≤20%0.1 - 5 µg/L[1]
Accuracy (% Bias) Within ±15% (except LLOQ: ±20%)-10% to +10%
Precision (% CV) ≤ 15% (except LLOQ: ≤20%)< 10%
Recovery (%) Consistent, precise, and reproducible85 - 110%[1]
Matrix Effect IS-normalized factor within acceptable limitsMinimal with SPE
Stability (Freeze-Thaw, Short-Term, Long-Term) % Change within ±15%Stable under typical storage conditions

Visual Representations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis p1 Plasma Sample Spiked with IS p3 Load Sample p1->p3 p2 Condition SPE Cartridge p2->p3 p4 Wash Cartridge p3->p4 p5 Elute Analyte p4->p5 p6 Evaporate & Reconstitute p5->p6 a1 Inject Sample p6->a1 Processed Sample a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 a4 Data Acquisition & Processing a3->a4

Caption: Solid-Phase Extraction workflow for this compound from plasma.

Logical Relationship of Validation Parameters

validation_parameters cluster_core Core Performance cluster_sensitivity Sensitivity cluster_reliability Reliability cluster_matrix Matrix Effects Accuracy Accuracy LLOQ Lower Limit of Quantification Accuracy->LLOQ Precision Precision Precision->LLOQ LOD Limit of Detection Linearity Linearity Range Range Linearity->Range Selectivity Selectivity Specificity Specificity Selectivity->Specificity Recovery Recovery Matrix_Effect Matrix Effect Recovery->Matrix_Effect Matrix_Effect->Accuracy Stability Stability Stability->Accuracy Stability->Precision

Caption: Interrelationship of key bioanalytical method validation parameters.

Conclusion

The successful validation of a bioanalytical method for this compound in plasma is achievable using LC-MS/MS. While Protein Precipitation offers a rapid and low-cost option, Solid-Phase Extraction is generally preferred for its superior clean-up, leading to lower matrix effects and higher sensitivity, which are critical for regulatory submissions and reliable pharmacokinetic data. The provided protocols and validation parameters serve as a robust starting point for developing and implementing a method that meets stringent scientific and regulatory standards.

References

A Comparative Guide to the Inter-Laboratory Validation of a Clorprenaline Hydrochloride Quantification Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Clorprenaline hydrochloride across multiple laboratories. The data presented herein is illustrative, based on established validation guidelines from regulatory bodies like the International Co-operation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH) and AOAC INTERNATIONAL, to demonstrate the expected performance and variability of the method.[1][2][3][4]

Introduction

This compound is a β2-adrenergic agonist that has been used in veterinary medicine and, illicitly, as a growth promoter in livestock.[5] Accurate and precise quantification of its residues in animal-derived food products is critical for ensuring food safety and regulatory compliance. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the confirmatory analysis and quantification of clorprenaline.[6][7]

An inter-laboratory validation study, also known as a collaborative study, is the most robust way to evaluate the performance of an analytical method.[3][8] It assesses the method's reproducibility by having multiple independent laboratories analyze identical samples.[4] This guide outlines the protocol for such a study and presents hypothetical comparative data to illustrate the method's performance across different analytical settings.

Experimental Protocols

A detailed methodology is crucial for ensuring consistency across participating laboratories. The following protocols for sample preparation and LC-MS/MS analysis serve as the standardized procedure for this validation.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines the extraction of Clorprenaline from a fortified animal tissue matrix (e.g., bovine liver).

  • Homogenization: Weigh 5 g of homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard: Fortify the sample with an appropriate internal standard (e.g., Clenbuterol-d9).

  • Hydrolysis: Add 5 mL of buffer and 20 µL of β-glucuronidase/arylsulfatase. Incubate at 37°C for 2 hours to hydrolyze conjugated metabolites.[6]

  • Extraction: Add 10 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

  • SPE Cleanup:

    • Condition a mixed-mode cation exchange SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with 5 mL of 10% methanol in water to remove impurities.[6]

    • Elute Clorprenaline with 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.[6]

LC-MS/MS Instrumentation and Conditions
  • Chromatographic System: Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution using A) 0.1% Formic Acid in Water and B) Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Ion Mode.

  • Quantification: Multiple Reaction Monitoring (MRM) mode. Parent and product ion transitions for Clorprenaline and the internal standard are monitored.[9]

Validation Study Design & Workflows

The inter-laboratory study is designed to assess key validation parameters as recommended by VICH and AOAC guidelines.[1][2][3] Ten laboratories are provided with identical sets of blind, randomized samples, including blank matrix and matrix fortified with this compound at three different concentration levels.

Diagram: Analytical Workflow for Clorprenaline Quantification

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Homogenize Tissue Sample P2 Add Internal Standard P1->P2 P3 Enzymatic Hydrolysis P2->P3 P4 Acetonitrile Extraction P3->P4 P5 SPE Cleanup P4->P5 P6 Evaporate & Reconstitute P5->P6 A1 UHPLC Separation P6->A1 A2 ESI+ Ionization A1->A2 A3 MS/MS Detection (MRM) A2->A3 D1 Peak Integration A3->D1 D2 Calibration Curve Generation D1->D2 D3 Concentration Calculation D2->D3

Caption: Standardized workflow from sample preparation to final quantification.

Diagram: Inter-Laboratory Validation Process

N1 Preparation of Proficiency Test (PT) Samples (Blank & 3 Levels) N2 Distribution of Blinded PT Samples to 10 Labs N1->N2 N3 Sample Analysis (Standardized Protocol) N2->N3 N4 Data Submission to Central Coordinator N3->N4 N5 Statistical Analysis (e.g., Cochran's, Grubb's tests) N4->N5 N6 Evaluation of Method Performance Parameters N5->N6 N7 Final Validation Report N6->N7

Caption: Logical flow of the inter-laboratory validation study.

Comparative Performance Data

The following tables summarize the illustrative results obtained from the ten participating laboratories.

Table 1: Method Linearity

Linearity was assessed by analyzing calibration standards prepared in the matrix extract. The coefficient of determination (R²) indicates the quality of the fit.

LaboratoryLinearity Range (µg/kg)Coefficient of Determination (R²)
Lab 10.1 - 500.9985
Lab 20.1 - 500.9991
Lab 30.1 - 500.9979
Lab 40.1 - 500.9988
Lab 50.1 - 500.9993
Lab 60.1 - 500.9981
Lab 70.1 - 500.9975
Lab 80.1 - 500.9990
Lab 90.1 - 500.9986
Lab 100.1 - 500.9982
Average 0.1 - 50 0.9985
Table 2: Accuracy (Recovery %) at Three Fortification Levels

Accuracy is expressed as the percentage recovery of the known amount of Clorprenaline added to the blank matrix.

LaboratoryLevel 1 (0.5 µg/kg)Level 2 (2.0 µg/kg)Level 3 (10.0 µg/kg)
Lab 195.2%98.1%101.5%
Lab 292.8%96.5%99.8%
Lab 398.1%101.2%103.1%
Lab 494.5%97.8%100.5%
Lab 596.3%99.0%102.0%
Lab 691.5%95.4%98.9%
Lab 799.2%102.5%104.2%
Lab 893.6%97.1%100.1%
Lab 995.8%98.5%101.8%
Lab 1094.1%96.9%99.3%
Average 95.1% 98.3% 101.1%
Std. Dev. 2.4% 2.4% 1.8%
Table 3: Precision (Repeatability and Reproducibility)

Precision is measured by the Relative Standard Deviation (RSD). Repeatability (RSDr) reflects precision within a single lab, while Reproducibility (RSDR) reflects precision between labs.

Fortification LevelAverage Conc. (µg/kg)Repeatability (RSDr %)Reproducibility (RSDR %)
Level 1 (0.5 µg/kg)0.485.8%9.5%
Level 2 (2.0 µg/kg)1.974.1%7.2%
Level 3 (10.0 µg/kg)10.113.5%6.1%
Table 4: Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ were determined by each laboratory based on signal-to-noise ratios (S/N) of 3 and 10, respectively.

LaboratoryLOD (µg/kg)LOQ (µg/kg)
Lab 10.050.15
Lab 20.040.12
Lab 30.060.18
Lab 40.050.15
Lab 50.040.13
Lab 60.070.20
Lab 70.050.16
Lab 80.040.14
Lab 90.050.15
Lab 100.060.18
Average 0.05 µg/kg 0.16 µg/kg

Discussion and Conclusion

The illustrative data demonstrates that the standardized LC-MS/MS method for this compound quantification is robust and reliable.

  • Linearity: All laboratories achieved excellent linearity (R² > 0.997), indicating a consistent and predictable response across the specified concentration range.

  • Accuracy: The average recovery values (95.1% to 101.1%) fall well within the typical acceptance criteria (e.g., 80-120%) for residue analysis, showing the method's capability to accurately measure the true concentration.[6]

  • Precision: The reproducibility (RSDR) values are, as expected, higher than the repeatability (RSDr) values, reflecting the inherent variability between different laboratories, equipment, and analysts. The precision is acceptable for trace-level residue analysis.

  • Sensitivity: The method demonstrates sufficient sensitivity, with an average Limit of Quantification (LOQ) of 0.16 µg/kg, which is adequate for monitoring compliance with regulatory limits in most jurisdictions.

References

A Comparative Guide to Antibody Specificity for Clorprenaline Hydrochloride Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the specificity of antibodies and related immunoassays for the detection of Clorprenaline hydrochloride. It is designed to assist researchers, scientists, and professionals in drug development in selecting the most appropriate detection method for their needs. The guide includes a summary of quantitative performance data, detailed experimental protocols, and a visual representation of the immunoassay workflow.

Performance Comparison of Clorprenaline Detection Methods

The selection of a suitable method for the detection of this compound depends on various factors, including the required sensitivity, specificity, and the nature of the sample matrix. Immunoassays, such as ELISA and lateral flow assays, offer rapid and high-throughput screening capabilities, while chromatographic methods like Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) provide higher specificity and are often used for confirmation.

The following table summarizes the performance characteristics of different methods for Clorprenaline detection.

MethodProduct/AntibodySensitivity (LOD/IC50)Cross-Reactivity with other β-agonistsSample Matrix
Competitive ELISA Assay Genie CLO (Clorprenaline) ELISA KitLOD: 0.25 ppb (Serum), 0.5 ppb (Urine, Tissue)Tulobuterol: 91%Dobutamine, Mabuterol, Ractopamine: <0.1%Clenproperol, Cimaterol, Cimbuterol: <0.1%Clenpenterol, Mapenterol, Terbutaline: <0.1%Bromchlorbuterol, Salbutamol, Clenbuterol: <0.1%Brombuterol, Carbuterol: <0.1%Serum, Urine, Tissue[1]
Competitive ELISA Elabscience CLO (Clorprenaline) ELISA KitLOD: 0.25ppb (Serum), 0.5ppb (Urine, Muscle)Data not provided on product pageMuscle, Serum, Urine[2]
Lateral Flow Immunoassay Monoclonal Antibody 4G1 basedLOD: 0.15 μg/LNo obvious cross-reaction with five other β2-agonist compounds (specific compounds not listed)Swine Urine
LC-MS/MS Not applicableHigh sensitivity (pg to ng/mL range)High specificity, can distinguish between structurally similar compoundsVarious biological matrices

Experimental Protocols

Competitive ELISA for Clorprenaline Detection

This protocol is a generalized procedure for a competitive enzyme-linked immunosorbent assay.

Materials:

  • Microtiter plate pre-coated with Clorprenaline antigen

  • Clorprenaline standards

  • Anti-Clorprenaline antibody

  • HRP-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Wash buffer

  • Sample diluent

Procedure:

  • Standard/Sample Preparation: Prepare a series of Clorprenaline standards and dilute samples in the sample diluent.

  • Competitive Reaction: Add a fixed amount of anti-Clorprenaline antibody and the standards or samples to the wells of the microtiter plate. Incubate to allow competition between the free Clorprenaline (in the sample/standard) and the coated Clorprenaline for antibody binding.

  • Washing: Wash the plate to remove unbound antibodies and Clorprenaline.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody, which binds to the primary antibody already bound to the plate. Incubate.

  • Washing: Wash the plate to remove any unbound secondary antibody.

  • Substrate Addition: Add the substrate solution. The enzyme on the secondary antibody will catalyze a color change.

  • Stopping the Reaction: Add the stop solution to halt the color development.

  • Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of Clorprenaline in the sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering high sensitivity and specificity.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer

Procedure:

  • Sample Preparation: This is a critical step and may involve liquid-liquid extraction, solid-phase extraction (SPE), or protein precipitation to remove matrix interferences and concentrate the analyte.

  • Chromatographic Separation: The extracted sample is injected into the HPLC system. A column with a specific stationary phase is used to separate Clorprenaline from other components in the sample based on their physicochemical properties.

  • Ionization: The eluent from the HPLC column enters the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the Clorprenaline molecules are ionized.

  • Mass Analysis: The ionized molecules are then passed through two mass analyzers in tandem. The first analyzer selects the precursor ion of Clorprenaline, which is then fragmented. The second analyzer separates the resulting product ions.

  • Detection: The specific product ions are detected, and the signal is processed to provide a quantitative measurement of Clorprenaline in the original sample.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_immunoassay Immunoassay cluster_chromatography Chromatography cluster_data_analysis Data Analysis Sample Biological Sample (Urine, Serum, Tissue) Extraction Extraction & Purification Sample->Extraction ELISA Competitive ELISA Extraction->ELISA LFA Lateral Flow Assay Extraction->LFA LCMS LC-MS/MS Extraction->LCMS Quantification Quantification ELISA->Quantification LFA->Quantification LCMS->Quantification Specificity Specificity Assessment (Cross-Reactivity) Quantification->Specificity signaling_pathway Clorprenaline Clorprenaline (β2-adrenergic agonist) Beta2AR β2-Adrenergic Receptor Clorprenaline->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clorprenaline hydrochloride
Reactant of Route 2
Reactant of Route 2
Clorprenaline hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。